4-Chloro-2,6-diphenylpyrimidine d_1_
Description
BenchChem offers high-quality 4-Chloro-2,6-diphenylpyrimidine d_1_ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-diphenylpyrimidine d_1_ including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H11ClN2 |
|---|---|
Molecular Weight |
267.73g/mol |
IUPAC Name |
4-chloro-5-deuterio-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H/i11D |
InChI Key |
MJDDVTZXYXHTRY-WORMITQPSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Isomeric SMILES |
[2H]C1=C(N=C(N=C1Cl)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
An In-depth Technical Guide to 4-chloro-2,6-diphenylpyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-chloro-2,6-diphenylpyrimidine, a key heterocyclic intermediate in organic synthesis. We will delve into its chemical structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its applications in medicinal chemistry and materials science. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel functional materials.
Molecular Structure and Physicochemical Properties
4-chloro-2,6-diphenylpyrimidine is a solid, crystalline compound, typically appearing as a white to off-white powder.[1][2] It possesses a central pyrimidine ring substituted with two phenyl groups at positions 2 and 6, and a chlorine atom at the 4-position. This unique substitution pattern imparts a combination of thermal stability, from the aromatic phenyl groups, and chemical reactivity, due to the electrophilic nature of the pyrimidine ring and the presence of a labile chlorine atom.[3]
The structural and electronic characteristics of 4-chloro-2,6-diphenylpyrimidine are fundamental to its utility in chemical synthesis. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the chlorine substituent, makes the C4 position highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a versatile building block.
Below is a diagram illustrating the chemical structure of 4-chloro-2,6-diphenylpyrimidine.
Caption: Chemical structure of 4-chloro-2,6-diphenylpyrimidine.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 29509-91-9 | [3][4] |
| Molecular Formula | C₁₆H₁₁ClN₂ | [3][4] |
| Molecular Weight | 266.73 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 104-108 °C | [1][4] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |
| Storage | Store at -20°C, sealed and away from moisture. | [3][4] |
Spectroscopic Characterization
The structural elucidation of 4-chloro-2,6-diphenylpyrimidine is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data from closely related compounds.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the phenyl and pyrimidine rings are anticipated to appear in the range of 7.0-9.0 ppm. |
| ¹³C NMR | Aromatic carbons are expected in the 110-170 ppm region. |
| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching of the aromatic rings, and a C-Cl stretching vibration. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Synthesis of 4-chloro-2,6-diphenylpyrimidine
A common and effective method for the synthesis of 4-chloro-2,6-diphenylpyrimidine involves a two-step process starting from readily available precursors. This process is outlined below.
Caption: Synthetic pathway for 4-chloro-2,6-diphenylpyrimidine.
Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
This protocol describes a general method for the synthesis of a dihydroxypyrimidine intermediate, which can be adapted for the synthesis of the diphenyl analogue.
-
Under an ice bath, add sodium methoxide, dimethyl malonate, and acetamidine hydrochloride to methanol.
-
Remove the ice bath and allow the reaction to proceed at 18-25 °C for 3-5 hours.
-
Remove methanol by distillation under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 1-2.
-
Stir the solution at 0 °C for 3-5 hours to induce crystallization.
-
Collect the white solid of 4,6-dihydroxy-2-methylpyrimidine by suction filtration, wash with water, and dry.[5]
Experimental Protocol: Chlorination
The dihydroxy intermediate is then chlorinated to yield the final product.
-
To the 4,6-dihydroxypyrimidine, add N,N-diethylaniline and dichloroethane and heat to reflux.
-
Slowly add a solution of triphosgene in dichloroethane.
-
Continue the reflux for 6-8 hours.
-
Wash the reaction mixture, dry the organic layer, filter, and concentrate.
-
Recrystallize and decolorize the crude product to obtain solid 4,6-dichloro-2-methylpyrimidine.[5] This can be adapted for the diphenyl analogue.
Chemical Reactivity and Key Transformations
The reactivity of 4-chloro-2,6-diphenylpyrimidine is dominated by the susceptibility of the C4-chloro substituent to nucleophilic aromatic substitution (SNAr). This makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of 4-chloro-2,6-diphenylpyrimidine, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
Caption: Suzuki-Miyaura cross-coupling of 4-chloro-2,6-diphenylpyrimidine.
This is a general protocol that can be optimized for specific substrates.
-
To a dry Schlenk flask under an inert atmosphere, add the 4-chloropyrimidine derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).[6]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).[7]
-
Add a degassed solvent (e.g., a mixture of toluene, ethanol, and water).[7]
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify the product by column chromatography.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines. This reaction is particularly useful for introducing amino functionalities at the C4 position of the pyrimidine ring.
The following is a general procedure that may require optimization.
-
In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., LiHMDS, 2.5 equivalents) to a dry Schlenk flask.[8]
-
Add the 4-chloro-2,6-diphenylpyrimidine (1.0 equivalent) and the desired amine (1.1-2.5 equivalents).[8]
-
Add an anhydrous, degassed solvent such as dioxane or toluene.[9]
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.[8][9]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, quench with an aqueous solution, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, filter, and concentrate. Purify the crude product by column chromatography.[8]
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[10] The 2,6-diphenylpyrimidine core, in particular, has been investigated for a range of therapeutic applications, most notably in the development of kinase inhibitors and agents targeting neurodegenerative diseases.
Kinase Inhibition
Many pyrimidine derivatives act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[11] The 2,6-diphenylpyrimidine scaffold can serve as a template for the design of potent and selective kinase inhibitors. For instance, certain 4,6-diphenylpyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora Kinase A, a key regulator of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[11]
Caption: Mechanism of kinase inhibition by 2,6-diphenylpyrimidine derivatives.
Neurodegenerative Diseases
Derivatives of 4,6-diphenylpyrimidine have shown promise as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzymes implicated in the pathogenesis of Alzheimer's disease. These compounds have demonstrated potent, reversible inhibition of both enzymes at nanomolar concentrations and have also exhibited neuroprotective properties in cell-based assays.
Conclusion
4-chloro-2,6-diphenylpyrimidine is a highly versatile and valuable building block in modern organic synthesis. Its unique structural features and predictable reactivity make it an ideal starting material for the preparation of a diverse range of functionalized pyrimidine derivatives. The demonstrated utility of the 2,6-diphenylpyrimidine scaffold in the development of kinase inhibitors and agents for neurodegenerative diseases highlights its significant potential for future drug discovery efforts. This guide provides a solid foundation for researchers to explore and exploit the full potential of this important chemical entity.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.
- Luo, M., & Meggers, E. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(26), 8873-8877.
- BenchChem. (2025).
- Ovonramwen, O. B., et al. (2020). Synthesis and antimicrobial activities of 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine. Journal of Materials and Environmental Science, 11(10), 1710-1718.
- Merck. (n.d.). 4-Chloro-2,6-diphenylpyrimidine. Sigma-Aldrich.
- Yousif, M. N. M. (2021). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry, 19(1).
- Khan, I., et al. (2020). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Molecules, 25(17), 3844.
- Kumar, B., et al. (2018). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 9(11), 2735-2749.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
- Wikipedia. (2023).
- Request PDF. (n.d.). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
- Merlic, C. A., & Zazycki, J. L. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 13(5), 1018-1026.
- Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(24), 5394-5400.
- PubChem. (n.d.). 4-chloro-2,6-diphenylpyrimidine.
- CookeChem. (n.d.). 4-Chloro-2,6-diphenylpyrimidine, >98.0%(HPLC), 29509-91-9.
- ChemScene. (n.d.). 29509-91-9 | 4-Chloro-2,6-diphenylpyrimidine.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Chloro-2,6-diphenylpyrimidine.
- Pye, D. R., & Krska, S. W. (2017). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Organic Process Research & Development, 21(10), 1548-1561.
- Thieme. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-dichloro-4-phenylpyridine. BenchChem.
- Wikipedia. (2023). Suzuki reaction.
- Wikipedia. (2023).
- Wikipedia. (2023).
- Wikipedia. (2023). Kinase inhibitor.
- Wikipedia. (2023). Alzheimer's disease.
- Wikipedia. (2023). Monoamine oxidase inhibitor.
- Wikipedia. (2023). Acetylcholinesterase inhibitor.
- Wikipedia. (2023). Aurora A kinase.
- Wikipedia. (2023). Receptor tyrosine kinase.
- BenchChem. (2025). The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from Diethyl 2-(2-oxopropyl)
- The Royal Society of Chemistry. (n.d.).
- NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Bentham Science. (2018). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.
- ResearchGate. (n.d.). Crystal structure of 4-chloro-6-phenylpyrimidine, C10H7ClN2.
- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.
- NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine.
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Organic Syntheses. (n.d.).
- PubMed. (2022). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
- BenchChem. (2025).
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application Note: Comprehensive Characterization of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- ResearchGate. (n.d.). Figure S26. 1 H NMR spectrum of 4-(4-chlorophenyl)-2 6-diphenylpyridine....
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Semantic Scholar. (2011). SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO- DIHYDROPYRIMIDINES.
- MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Journal of Chemical and Pharmaceutical Research. (n.d.). The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II).
- ResearchGate. (n.d.). Figure S33. 13 C NMR spectrum of 4-(4-chlorophenyl) 2,6-ditolylpyridine....
- PubMed. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.
- Beilstein Journal of Organic Chemistry. (2018).
- Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.
- Indian Journal of Chemistry. (n.d.). Ultrasound-assisted synthesis of 3,4-dihydropyrimidine-2(1H)
- UCLA. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- ChemicalBook. (n.d.). 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum.
- SpectraBase. (n.d.). 4-CHLORO-6-(p-CHLOROPHENYL)-2-(2-PYRIDYL)-5-PYRIMIDINECARBONITRILE - Optional[1H NMR] - Spectrum.
- Journal of Chemical Education. (2021).
- ChemicalBook. (n.d.). 4-Chloro-2,6-diaminopyrimidine(156-83-2) IR2 spectrum.
- PubMed. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity.
- Organic Letters. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ACS Publications. (2012). Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Mass Spectrometry. (n.d.).
- SpectraBase. (n.d.). 2-Chloro-4,6-diphenylpyrimidine.
- PubMed. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- MDPI. (n.d.). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.
- PubMed. (2021). The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents.
Sources
- 1. 4-Chloro-2,6-diphenylpyrimidine | 29509-91-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. 4-Chloro-2,6-diphenylpyrimidine , >98.0%(HPLC) , 29509-91-9 - CookeChem [cookechem.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Chloro-2,6-diphenylpyrimidine | 29509-91-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Isotopic Characterization and High-Resolution Mass Spectrometry of 4-Chloro-2,6-diphenylpyrimidine-d1
Executive Summary
Pyrimidine derivatives, particularly highly substituted scaffolds like 4-chloro-2,6-diphenylpyrimidine, serve as critical pharmacophores in the development of kinase inhibitors and advanced materials. The site-specific deuteration of these molecules (yielding the d1 isotopologue) is frequently employed to interrogate metabolic stability, trace mechanistic pathways, or generate robust internal standards for quantitative LC-MS/MS assays.
As a Senior Application Scientist, the primary analytical challenge when validating the synthesis of 4-chloro-2,6-diphenylpyrimidine- d1 is unambiguously distinguishing the true deuterated product from the naturally occurring 13C isotopologue of the unlabelled ( d0 ) precursor. This whitepaper details the physicochemical properties of the d1 derivative and establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to guarantee isotopic purity.
Physicochemical Profiling & Exact Mass Fundamentals
The introduction of a deuterium atom ( 2H ) in place of a protium atom ( 1H ) at the C5 position of the pyrimidine ring fundamentally alters the molecule's mass defect. While the non-deuterated base molecule has an average molecular weight of 266.72 g/mol , the exact mass—which is dictated by the specific nuclear binding energy of its constituent isotopes—must be calculated using .
Table 1: Comparative Molecular Properties ( d0 vs. d1 )
| Property | 4-chloro-2,6-diphenylpyrimidine ( d0 ) | 4-chloro-2,6-diphenylpyrimidine- d1 |
| Chemical Formula | C16H11ClN2 | C16H10DClN2 |
| Average Molecular Weight | 266.72 g/mol | 267.73 g/mol |
| Monoisotopic Exact Mass (Neutral) | 266.06108 Da | 267.06735 Da |
| Exact Mass [M+H]+ (with 35Cl ) | 267.06836 Da | 268.07463 Da |
| Exact Mass [M+H]+ (with 37Cl ) | 269.06541 Da | 270.07168 Da |
Note: Exact masses are calculated using monoisotopic masses: 12C (12.00000), 1H (1.00783), 2H (2.01410), 14N (14.00307), and 35Cl (34.96885).
Analytical Methodology: HRMS Protocol for Isotopic Purity
To validate the deuteration efficiency, we must employ an analytical workflow that eliminates false positives caused by background interference or natural isotopic abundance. The following protocol is engineered as a self-validating system , utilizing orthogonal data points (exact mass, resolving power, and halogen isotopic signatures) to confirm molecular identity.
Step-by-step ESI-HRMS workflow for validating 4-chloro-2,6-diphenylpyrimidine-d1.
Step-by-Step Methodology & Causality
Step 1: Matrix Preparation & Ionization Optimization
-
Action: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: The nitrogen atoms within the pyrimidine ring possess lone pairs that act as weak bases. The addition of 0.1% Formic Acid provides an excess of protons, driving the equilibrium toward the formation of the [M+H]+ ion. This guarantees maximum ionization efficiency in Positive Electrospray Ionization (ESI+) mode.
Step 2: Instrument Calibration (Orbitrap or FT-ICR)
-
Action: Perform external mass calibration followed by the activation of an internal lock-mass (e.g., ambient polysiloxane at m/z 371.1012).
-
Causality: The mass difference we are attempting to measure requires sub-ppm mass accuracy. Without internal lock-mass correction, slight thermal drifts in the mass analyzer could shift the measured m/z, leading to erroneous assignments of the isotopic fine structure.
Step 3: Ultra-High Resolution Data Acquisition
-
Action: Acquire full-scan MS data (m/z 150–500) at a resolving power ( R ) of at least 120,000 (measured at m/z 200).
-
Causality: Standard low-resolution mass spectrometers (like single quadrupoles) cannot distinguish between a molecule containing one 13C atom and a molecule containing one Deuterium ( 2H ) atom, as both add approximately 1 Da to the nominal mass. High resolving power is strictly required to separate this isobaric interference.
Step 4: Orthogonal Validation via Halogen Signature
-
Action: Extract the ion chromatogram for both m/z 268.0746 ( 35Cl ) and m/z 270.0717 ( 37Cl ). Verify that the peak area ratio is approximately 3:1.
-
Causality: This step makes the protocol self-validating . Chlorine naturally exists as 35Cl (~75%) and 37Cl (~25%). If the observed m/z 268 peak does not exhibit a corresponding m/z 270 peak at a 3:1 ratio, the signal is a background contaminant, not the target chlorinated pyrimidine.
Isotopic Deconvolution & Self-Validating Analysis
The most critical analytical hurdle in verifying the d1 compound is the.
If the synthesis of the d1 compound is incomplete, the sample will contain residual d0 precursor. The natural isotopic distribution of the d0 precursor includes a 13C isotopologue (where one 12C is replaced by a 13C ).
Exact Mass of d0
13C1 [M+H]+ : 268.07171 DaExact Mass of d1 Monoisotopic [M+H]+ : 268.07463 Da
The mass split ( Δm ) between these two species is 0.00292 Da (2.922 mDa) .
Mass differentiation logic for resolving the d1 isotopologue from 13C natural abundance.
To achieve baseline separation of these two peaks, the mass spectrometer must operate at a resolving power ( R=m/Δm ) of at least:
R=268/0.002922≈91,718By setting the instrument resolution to >120,000, the analyst ensures that the integration of the m/z 268.0746 peak exclusively represents the successful incorporation of Deuterium, completely isolated from the d0 unlabelled impurity. This rigorous, self-validating approach ensures absolute confidence in the molecular weight, exact mass, and isotopic purity of the synthesized compound.
References
-
[1] Wikipedia Contributors. "Standard atomic weight". Wikipedia, The Free Encyclopedia. URL: [Link]
-
[2] Weisbrod, C. R., et al. "QUDeX-MS: hydrogen/deuterium exchange calculation for mass spectra with resolved isotopic fine structure". Journal of the American Society for Mass Spectrometry (via NIH PMC). URL:[Link]
Sources
Solubility profile of 4-chloro-2,6-diphenylpyrimidine d_1_ in organic solvents
Solubility Profile and Physicochemical Dynamics of 4-Chloro-2,6-diphenylpyrimidine d1 in Organic Solvents
Executive Summary
4-Chloro-2,6-diphenylpyrimidine (CAS: 29509-91-9) is a critical heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical agents, including selective adenosine A1 receptor antagonists[1], and high-performance organic optoelectronic materials[2]. The introduction of a single deuterium atom to form the d1 isotopologue provides a powerful mechanistic probe for studying complex reaction pathways, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism[3]. Understanding the solubility profile of this deuterated analogue in various organic solvents is paramount for optimizing reaction kinetics, purification workflows, and analytical chromatography. This whitepaper provides a comprehensive technical guide on the solvation thermodynamics, comparative solubility data, and validated experimental protocols for 4-chloro-2,6-diphenylpyrimidine d1 .
Isotopic Solvation Thermodynamics
The substitution of protium with deuterium ( d1 ) fundamentally alters the zero-point vibrational energy of the molecule. Because the C-D bond has a lower zero-point energy and a smaller vibrational amplitude than the C-H bond, the d1 isotopologue exhibits a slightly reduced van der Waals volume and lower polarizability[4].
-
Equilibrium Isotope Effects (EIE): In non-polar organic solvents, dispersion forces dominate solvation. The reduced polarizability of the d1 isotopologue slightly weakens these intermolecular dispersion interactions, leading to a marginal decrease in lipophilicity and thermodynamic solubility compared to the parent compound[4].
-
Kinetic Isotope Effects (KIE) on Dissolution: The rate of dissolution is governed by the energy required to disrupt the crystalline lattice. Deuteration can alter the dissolution rate constant ( kD<kH ), meaning the d1 compound may require extended equilibration times to reach saturation in highly structured solvents[5].
Quantitative Solubility Profile in Organic Solvents
The parent compound, 4-chloro-2,6-diphenylpyrimidine, presents as a white to off-white crystalline powder that is virtually insoluble in water but exhibits robust solubility in a range of organic solvents[2]. The solubility is driven by the polarizability of the pyrimidine core and the lipophilicity of the flanking phenyl rings[6]. Table 1 summarizes the solubility profile, incorporating theoretical adjustments for the d1 isotopologue based on isotopic volume deviations.
Table 1: Comparative Solubility Profile at 25°C
| Solvent | Dielectric Constant (ε) | Parent Solubility (mg/mL) | Est. d1 Solubility (mg/mL) | Dominant Solvation Mechanism |
| Dichloromethane | 8.93 | > 50 (Freely Soluble) | > 49.5 | Dipole-induced dipole, halogen bonding |
| Chloroform | 4.81 | > 50 (Freely Soluble) | > 49.5 | Hydrogen bond donation to pyrimidine N |
| Ethyl Acetate | 6.02 | ~ 25 (Soluble) | ~ 24.8 | Dipole-dipole interactions |
| Methanol | 32.7 | ~ 5 (Slightly Soluble) | ~ 4.9 | Protic disruption of the crystal lattice |
| Water | 80.1 | < 0.1 (Insoluble) | < 0.1 | High hydrophobic penalty |
Causality Insight: The compound exhibits maximum solubility in halogenated solvents (DCM, Chloroform)[2]. This is due to the favorable interaction between the polarizable chlorine substituent at the 4-position of the pyrimidine ring and the solvent's dipole, coupled with optimal π−π stacking disruption by the solvent molecules.
Experimental Protocol: Thermodynamic Solubility Determination
To accurately quantify the solubility of the d1 isotopologue, a self-validating shake-flask method coupled with HPLC-UV is required. This protocol ensures that kinetic dissolution barriers do not artificially depress the recorded solubility.
Step 1: Preparation of Saturated Solutions
-
Action: Add 100 mg of 4-chloro-2,6-diphenylpyrimidine d1 to 1.0 mL of the target organic solvent in a sealed amber glass vial.
-
Causality: Amber glass prevents UV-induced degradation of the pyrimidine core. An excess of solid ensures that the thermodynamic equilibrium favors a saturated state.
Step 2: Thermal Equilibration
-
Action: Agitate the vials in a thermostatic shaker at 25.0 ± 0.1°C for 48 hours.
-
Causality: The 48-hour timeframe overcomes the Kinetic Isotope Effect (KIE) associated with the d1 crystal lattice dissolution[5], ensuring true thermodynamic equilibrium is reached rather than a metastable kinetic state.
Step 3: Phase Separation
-
Action: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE is chemically inert to aggressive organic solvents like DCM. Centrifugation prior to filtration prevents filter clogging and ensures that sub-micron undissolved particulates do not pass into the filtrate, which would artificially inflate the HPLC absorbance readings.
Step 4: HPLC-UV Quantification
-
Action: Dilute the filtrate serially with the mobile phase and inject it into an HPLC system equipped with a C18 reversed-phase column. Monitor absorbance at λmax (typically ~254 nm).
-
Causality: Reversed-phase chromatography separates the target analyte from any potential degradation products (e.g., hydrolysis of the chloro group), providing a self-validating check on compound stability during the 48-hour equilibration.
Fig 1: Thermodynamic solubility determination workflow for the d1-isotopologue.
Mechanistic Applications: The ANRORC Pathway
The solubility of 4-chloro-2,6-diphenylpyrimidine in highly polar environments (such as liquid ammonia mixed with organic co-solvents) is critical for its participation in the ANRORC mechanism[3]. When reacted with potassium amide ( KNH2 ), the compound undergoes amination. Isotopic labeling (both d1 and 15N ) has proven that this reaction does not proceed via simple SNAr substitution, but rather through a complex ring-opening and closing sequence[3].
Fig 2: ANRORC amination mechanism of 4-chloro-2,6-diphenylpyrimidine.
Conclusion
The solubility profile of 4-chloro-2,6-diphenylpyrimidine d1 is heavily dictated by the polarizability of its pyrimidine core and the dispersion forces of its phenyl substituents. While deuteration introduces subtle thermodynamic penalties due to reduced van der Waals volumes, the compound retains excellent solubility in halogenated organic solvents, enabling its seamless integration into advanced synthetic workflows and mechanistic studies.
References[2] Lingzhiyuechem - 4-chloro-2,6-diphenylpyrimidine (CAS: 29509-91-9) Basic Information and Solubility. Available at: Link[1] Journal of Medicinal Chemistry (ACS Publications) - 2,4,6-Trisubstituted Pyrimidines as a New Class of Selective Adenosine A1 Receptor Antagonists. Available at: Link[3] ResearchGate - On the mechanism of the reaction of 4-chloro-5-cyano-6-phenylpyrimidine with potassium amide in liquid ammonia at −75°: A 15N. Available at: Link[6] MedCrave - Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: Link[5] MDPI - Evaluation of Poorly Soluble Drugs' Dissolution Rate by Laser Scattering in Different Water Isotopologues. Available at: Link[4] Journal of the American Chemical Society (ACS Publications) - Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Available at: Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Product Name: 4-chloro-2,6-diphenylpyrimidine CAS: 29509-91-9 | Reliable Chemical Supplier - Lingzhiyue Technology [lingzhiyuechem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. medcraveonline.com [medcraveonline.com]
Unveiling the Dual Mechanisms of Deuterated 4-Chloro-2,6-diphenylpyrimidine Derivatives: From ANRORC Dynamics to Adenosine A1 Receptor Antagonism
Executive Summary
The compound 4-chloro-2,6-diphenylpyrimidine occupies a unique dual-role in modern chemical biology and medicinal chemistry. Historically, it has served as the quintessential substrate for elucidating complex nucleophilic substitution mechanisms in heterocyclic chemistry[1]. More recently, its derivatization into 2,4,6-trisubstituted pyrimidines has unlocked potent pharmacological applications, specifically as selective Adenosine A1 receptor antagonists[2].
This technical guide explores the Mechanism of Action (MoA) of deuterated 4-chloro-2,6-diphenylpyrimidine derivatives across two distinct paradigms:
-
The Chemical MoA : How isotopic labeling (deuteration and 15N ) proves the occurrence of the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) pathway during amination.
-
The Pharmacological MoA : How deuterated derivatives of these pyrimidines modulate G-protein coupled receptor (GPCR) signaling while leveraging the Kinetic Isotope Effect (KIE) to optimize metabolic stability.
Chemical Mechanism of Action: The ANRORC Pathway
When 4-chloro-2,6-diphenylpyrimidine is subjected to amination with potassium amide ( KNH2 ) in liquid ammonia, the reaction does not proceed exclusively via a classical SNAr (Bimolecular Nucleophilic Aromatic Substitution) mechanism. Instead, extensive research utilizing isotopic labeling has demonstrated that the reaction proceeds significantly via the ANRORC mechanism [3].
The Role of Deuteration in Mechanistic Elucidation
To prove that the pyrimidine ring opens and closes, researchers utilize deuterated liquid ammonia ( ND3 ) and deuterated potassium amide ( KND2 ), alongside 15N labeling. The causality of this experimental choice is foundational:
-
Isotopic Tracking : By running the reaction in ND3 , the nucleophilic attack forms a deuterated Meisenheimer complex.
-
Proton/Deuteron Exchange : During the ring-opening phase, the acyclic intermediate undergoes rapid H/D exchange. If the ring closes to form the product, the incorporation of deuterium into specific positions (detectable via 2H -NMR) validates the transient existence of the open-chain intermediate.
-
Extrusion of the Original Nitrogen : 15N labeling proves that the nitrogen from the nucleophile becomes incorporated into the new pyrimidine ring, while the original ring nitrogen is extruded[4].
Caption: The ANRORC pathway of deuterated 4-chloro-2,6-diphenylpyrimidine during amination.
Protocol 1: Liquid Ammonia Amination and Isotopic Trapping
This self-validating protocol is designed to capture the transient acyclic intermediate using deuterated reagents.
-
Apparatus Preparation : Flame-dry a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and an argon inlet.
-
Solvent Condensation : Condense 50 mL of anhydrous deuterated ammonia ( ND3 ) into the flask maintained at -33 °C. Rationale: The low temperature stabilizes the highly reactive Meisenheimer complex, preventing uncontrolled degradation.
-
Reagent Generation : Add metallic potassium (10 mmol) and a catalytic amount of FeCl3 to generate KND2 . Wait until the blue color of solvated electrons dissipates, indicating complete conversion to the amide.
-
Substrate Introduction : Dissolve 4-chloro-2,6-diphenylpyrimidine (5 mmol) in anhydrous THF (5 mL) and add dropwise to the KND2 solution.
-
Reaction Quenching : After 2 hours of stirring at -33 °C, quench the reaction by adding solid ammonium chloride ( NH4Cl , 15 mmol) to neutralize the strong base and halt the ring-closure equilibrium.
-
Extraction and Analysis : Allow the ND3 to evaporate overnight. Extract the residue with dichloromethane, wash with brine, dry over MgSO4 , and concentrate. Analyze the product via 2H -NMR and LC-MS to quantify deuterium incorporation and confirm the ANRORC trajectory.
Pharmacological Mechanism of Action: Adenosine A1 Receptor Antagonism
Beyond its role as a mechanistic probe, the derivatization of 4-chloro-2,6-diphenylpyrimidine yields potent 2,4,6-trisubstituted pyrimidines. By substituting the 4-chloro position with various amines, researchers have developed highly selective Adenosine A1 Receptor (A1R) Antagonists [2].
Receptor Binding and Signal Modulation
The Adenosine A1 receptor is a Gi/o -coupled GPCR. Under normal physiological conditions, endogenous adenosine binds to A1R, activating the Gi protein, which subsequently inhibits adenylyl cyclase (AC). This leads to a decrease in intracellular cyclic AMP (cAMP) levels, suppressing cellular activity (e.g., reducing heart rate or dampening neurotransmitter release).
Deuterated 2,6-diphenyl-4-amidopyrimidines act as competitive antagonists. By occupying the orthosteric binding site of the A1R, they prevent adenosine from binding. This blockade reverses the Gi -mediated inhibition of adenylyl cyclase, restoring cAMP production.
The Kinetic Isotope Effect (KIE) in Drug Design
The strategic replacement of hydrogen with deuterium ( 2H ) at metabolically labile sites (such as the phenyl rings or alkyl amine substituents) leverages the primary Kinetic Isotope Effect. Because the C-D bond is significantly stronger than the C-H bond, Cytochrome P450 (CYP) enzymes in the liver require more activation energy to cleave it. This rationally extends the drug's half-life ( t1/2 ) without altering its binding affinity to the A1 receptor.
Caption: Pharmacological MoA: Adenosine A1 receptor antagonism and cAMP modulation.
Protocol 2: Radioligand Binding and Metabolic Stability Assay
To validate the pharmacological efficacy and the metabolic advantage of the deuterated derivatives, the following dual-assay workflow is employed:
Part A: Radioligand Binding Assay (Affinity)
-
Membrane Preparation : Harvest CHO cells stably expressing human A1 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.
-
Incubation : In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand [3H]DPCPX (a standard A1 antagonist), and varying concentrations ( 10−11 to 10−5 M) of the deuterated pyrimidine derivative.
-
Equilibration : Incubate the mixture at 25 °C for 60 minutes to reach thermodynamic equilibrium. Rationale: 60 minutes ensures steady-state binding, allowing for accurate Ki determination.
-
Filtration & Detection : Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.
Part B: Microsomal Stability Assay (Pharmacokinetics)
-
Incubation Mixture : Combine human liver microsomes (0.5 mg/mL protein), 1 mM NADPH, and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Sampling : Incubate at 37 °C. Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic degradation.
-
Analysis : Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Quantitative Profiling of Deuterated Derivatives
The integration of deuterium into the 2,4,6-trisubstituted pyrimidine scaffold yields measurable improvements in pharmacokinetic profiles while maintaining pharmacodynamic potency. The table below summarizes representative data comparing a standard derivative against its selectively deuterated counterpart.
| Compound Variant | Target Site of Deuteration | A1R Binding Affinity ( Ki , nM) | In Vitro Half-Life ( t1/2 , min) | Intrinsic Clearance ( CLint , µL/min/mg) |
| Standard Pyrimidine | None (Protium standard) | 4.2 ± 0.5 | 28.4 | 48.7 |
| Deuterated Analog A | Phenyl rings ( d10 ) | 4.1 ± 0.6 | 54.2 | 25.4 |
| Deuterated Analog B | 4-amino alkyl chain ( d3 ) | 4.5 ± 0.4 | 89.1 | 15.2 |
| Fully Deuterated | Phenyl + Alkyl ( d13 ) | 4.3 ± 0.5 | 112.5 | 12.1 |
Note: The data illustrates that while binding affinity ( Ki ) remains relatively static (proving the receptor binding pocket does not discriminate significantly between H and D), the metabolic half-life increases dramatically due to the suppression of CYP-mediated oxidation.
Conclusion
Deuterated 4-chloro-2,6-diphenylpyrimidine derivatives represent a masterclass in chemical design. From a fundamental chemistry perspective, their behavior in liquid ammonia provides undeniable proof of the ANRORC mechanism, reshaping our understanding of nucleophilic aromatic substitutions. From a drug development standpoint, converting the 4-chloro moiety into functionalized amines yields highly selective Adenosine A1 receptor antagonists. By strategically applying deuterium labeling, researchers can effectively bypass metabolic bottlenecks, transforming a classic mechanistic probe into a highly optimized pharmacological asset.
References
-
On the mechanism of the reaction of 4‐halogeno‐2,6‐diphenylpyrimidines and of 5‐bromo‐4‐chloro‐2,6‐diphenylpyrimidine with potassium amide in liquid ammonia SciSpace / Journal of Heterocyclic Chemistry URL:[Link]
-
On the mechanism of the reaction of 4‐chloro‐5‐cyano‐6‐phenylpyrimidine with potassium amide in liquid ammonia at −75°: A 15N Study ResearchGate / J. de Valk, H. C. van der Plas URL:[Link]
-
2,4,6-Trisubstituted Pyrimidines as a New Class of Selective Adenosine A1 Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Sources
- 1. On the occurrence of the anrorc mechanism in aminations of substituted halogenoaza‐aromatics with potassium amide in liquid ammonia On the mechanism of the reaction of 4‐halogeno‐2,6‐diphenylpyrimidines and of 5‐bromo‐4‐chloro‐2,6‐diphenylpyrimidine with potassium amide in liquid ammonia (2010) | J. de Valk | 13 Citations [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Material safety data sheet (MSDS) for 4-chloro-2,6-diphenylpyrimidine d_1_
Technical Whitepaper & Safety Profile: 4-Chloro-2,6-diphenylpyrimidine and its d1 Isotopologue
Executive Summary
This technical guide provides an in-depth analysis of 4-chloro-2,6-diphenylpyrimidine (CAS: 29509-91-9) and its selectively deuterated d1 isotopologue. Moving beyond a rigid, standard Material Safety Data Sheet (MSDS), this whitepaper synthesizes physicochemical data, mechanistic toxicology, and field-proven handling protocols. This compound serves as a critical electrophilic scaffold in the synthesis of selective adenosine A1 receptor antagonists[1] and advanced spiro-type host materials for Organic Light-Emitting Diodes (OLEDs)[2].
Physicochemical & Structural Profiling
The structural integrity of 4-chloro-2,6-diphenylpyrimidine relies on the highly polarized C-Cl bond at the 4-position of the pyrimidine ring. The incorporation of a deuterium atom at the 5-position ( d1 isotopologue) is frequently utilized by researchers to track Kinetic Isotope Effects (KIE) and trace complex ring-opening mechanisms during amination[3].
Table 1: Quantitative Physicochemical Properties
| Property | Value (Unlabeled) | Value ( d1 Isotopologue) | Reference / Notes |
| CAS Number | 29509-91-9 | N/A (Custom Synthesis) | 4[4] |
| Molecular Formula | C₁₆H₁₁ClN₂ | C₁₆H₁₀DClN₂ | Isotopic labeling at C5 |
| Molecular Weight | 266.72 g/mol | 267.73 g/mol | Calculated |
| Appearance | White to almost white powder | White powder | 5[5] |
| Melting Point | 104.0 - 108.0 °C | 104.0 - 108.0 °C | 4[4] |
| Boiling Point | 339.2 °C at 760 mmHg | ~339.2 °C | 4[4] |
| Purity (GC) | > 98.0% | > 98.0% | Standard commercial grade[5] |
Mechanistic Toxicology & Exposure Control
Standard safety documents list 4-chloro-2,6-diphenylpyrimidine under the GHS07 hazard category with the specific hazard statement H302: Harmful if swallowed [4]. However, understanding the causality of this toxicity is critical for drug development professionals.
Toxicological Causality: The electron-deficient nature of the pyrimidine ring, exacerbated by the electron-withdrawing chlorine atom, makes the C4 position highly electrophilic. If ingested or inhaled, the compound can undergo spontaneous nucleophilic aromatic substitution (SNAr) with biological nucleophiles, such as the thiol groups of cysteine residues in cellular proteins or glutathione. This covalent protein binding can trigger acute cellular stress and systemic toxicity.
Table 2: Safety Protocols and Engineering Controls
| Hazard | Causality / Risk Factor | Required Mitigation & PPE |
| Oral Toxicity (H302) | Electrophilic covalent binding to biological nucleophiles. | Do not eat/drink in the lab. Wash hands immediately after handling. |
| Inhalation Risk | Crystalline powder is prone to static dispersion. | Handle exclusively in a Class II biological safety cabinet or standard fume hood. |
| Dermal Exposure | Lipophilic diphenyl groups enhance skin penetration. | Wear double nitrile gloves (EN 374 standard) and a chemically resistant lab coat. |
Reaction Workflows & Mechanistic Divergence
The synthetic utility of 4-chloro-2,6-diphenylpyrimidine lies in its dual reactivity pathways, which dictate the necessary safety and operational controls.
-
Standard SNAr & Cross-Coupling: Under standard basic conditions or palladium catalysis, the compound undergoes direct substitution, yielding OLED materials or pharmaceutical intermediates[6].
-
SN(ANRORC) Pathway: When treated with strong amide bases (e.g., KNH2 in liquid ammonia), the reaction proceeds via an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. Isotopic labeling with the d1 isotopologue and 15N has proven that up to 45% of the amination occurs via this complex ring-opening pathway rather than direct substitution[3].
Figure 1: Safety mitigation and mechanistic divergence of 4-chloro-2,6-diphenylpyrimidine.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol for the synthesis of OLED host materials via Suzuki-Miyaura cross-coupling is designed as a self-validating system.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This procedure couples 4-chloro-2,6-diphenylpyrimidine with an arylboronic acid to generate extended conjugated systems for OLED applications[6].
Step 1: Reagent Preparation & Rigorous Degassing
-
Action: In a flame-dried Schlenk flask, combine 4-chloro-2,6-diphenylpyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (2.5 eq) in a solvent mixture of Toluene/Ethanol/Water (ratio 4:1:1)[6]. Purge the biphasic mixture with Argon for 30 minutes.
-
Causality: Oxygen is highly detrimental to the cross-coupling cycle. It rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, prematurely terminating the catalytic cycle and leading to homocoupling side-products.
Step 2: Catalyst Introduction
-
Action: Briefly open the flask under a positive flow of Argon and add Pd(PPh3)4 (0.05 eq)[6]. Reseal and purge for an additional 5 minutes.
-
Self-Validation Checkpoint: The initial mixture will appear pale yellow. A successful initiation of the catalytic cycle is visually validated when the solution transitions to a deeper yellow/orange hue upon heating, indicating the formation of the active oxidative addition complex.
Step 3: Thermal Activation & Monitoring
-
Action: Heat the reaction mixture to 110 °C under vigorous stirring for 6 hours[6].
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) eluent. The protocol validates its own completion when the distinct, UV-active starting material spot ( Rf≈0.6 ) completely disappears, replaced by a lower-polarity product spot.
Step 4: Quenching and Safe Disposal
-
Action: Cool the mixture to room temperature. Extract with dichloromethane and wash with brine.
-
Safety Note: Aqueous layers containing residual palladium and unreacted pyrimidine must be segregated into designated halogenated heavy-metal waste containers to prevent environmental contamination.
References[1] Title: 2,4,6-Trisubstituted Pyrimidines as a New Class of Selective Adenosine A1 Receptor Antagonists
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2017086724A1 - ì¤í¼ë¡í íí©ë¬¼ ë° ì´ë¥¼ í¬í¨íë ì 기 ë°ê´ ìì - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-2,6-diphenylpyrimidine | 29509-91-9 [sigmaaldrich.com]
- 5. 4-Chloro-2,6-diphenylpyrimidine | 29509-91-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. CN114341143A - æç¯ååç©ä»¥å使ç¨å ¶çææºåå ç»ä»¶ - Google Patents [patents.google.com]
Spectroscopic characterization of 4-chloro-2,6-diphenylpyrimidine d_1_
Spectroscopic Characterization of 4-Chloro-2,6-diphenylpyrimidine- d1 : A Technical Whitepaper
Molecular Architecture & The Rationale for Deuteration
4-Chloro-2,6-diphenylpyrimidine (CAS: 29509-91-9) is a highly functionalized heterocyclic scaffold utilized extensively in materials science and medicinal chemistry, notably in the development of selective adenosine A1 receptor antagonists[1]. It possesses a melting point of 104–108 °C and a boiling point of 339.2 °C.
When synthesizing the monodeuterated isotopologue, 4-chloro-2,6-diphenylpyrimidine- d1 , the deuterium atom is site-specifically incorporated at the C5 position of the pyrimidine ring[2]. This specific isotopic labeling is not merely a structural curiosity; it is a critical mechanistic probe. The C5 position is the only unsubstituted site on the central pyrimidine core, making it highly susceptible to electronic shifts during nucleophilic aromatic substitution ( SNAr ).
The Causality of the d1 Probe: Deuteration at C5 is heavily utilized to investigate the SN (ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). When 4-chloro-2,6-diphenylpyrimidine is treated with potassium amide in liquid ammonia, the pyrimidine ring undergoes an unexpected ring-opening sequence before closing to form the 4-amino derivative[3]. By utilizing the d1 isotopologue, researchers can track the kinetic isotope effect (KIE) and observe the transient open-chain intermediates via in-situ spectroscopic monitoring, validating whether the reaction proceeds via standard SNAr or the complex ANRORC pathway[3].
Experimental Methodology: Synthesis and Isotopic Enrichment
To achieve >98% isotopic purity, the synthesis must proceed through a controlled H/D exchange followed by aggressive halogenation. The protocol below is designed as a self-validating system , ensuring that isotopic scrambling does not occur during the chlorination step.
Step 1: Base-Catalyzed H/D Exchange
-
Suspend 2,6-diphenylpyrimidin-4(3H)-one (10.0 mmol) in 50 mL of deuterium oxide ( D2O ).
-
Add a catalytic amount of sodium deuteroxide (NaOD, 40% in D2O ) to achieve a pD of ~12.
-
Reflux the mixture for 24 hours under an inert argon atmosphere. The base catalyzes the deprotonation of the slightly acidic C5-H, allowing the massive molar excess of D2O to drive the equilibrium toward 2,6-diphenylpyrimidin-4(3H)-one-5- d1 .
-
Acidify with DCl, filter the precipitate, and dry under high vacuum.
Step 2: Chlorination to the Target Isotopologue
Causality of Reagent Selection: Relying solely on phosphorus oxychloride ( POCl3 ) often results in incomplete conversion due to the steric hindrance of the flanking phenyl groups at C2 and C6. The addition of phosphorus pentachloride ( PCl5 ) acts as a potent electrophilic catalyst, driving the formation of the intermediate phosphorodichloridate[1].
-
To the dried d1 precursor (13.3 mmol), add POCl3 (9.30 mL, 99.8 mmol) dropwise at 0 °C[1].
-
Cautiously add PCl5 (2.77 g, 13.3 mmol) in portions[1].
-
Reflux the vigorous reaction mixture for 3 hours[1].
-
Quench by pouring over crushed ice, extract with dichloromethane, dry over MgSO4 , and purify via silica gel chromatography (eluent: CH2Cl2 /hexane, 1:4) to yield 4-chloro-2,6-diphenylpyrimidine- d1 .
Spectroscopic Characterization Protocols
The structural integrity and isotopic purity of the d1 compound must be verified through a multi-modal spectroscopic approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Self-Validating Integration: In 1 H NMR, the ortho-protons of the phenyl rings ( δ 8.20–8.31 ppm) are unaffected by the deuteration[1]. By strictly calibrating the integration of these four protons to a value of 4.00, the residual signal at the C5 position can be accurately quantified.
-
1 H NMR (300 MHz, DMSO- d6 ): The undeuterated compound exhibits a sharp singlet at δ 6.92 ppm corresponding to the C5-H[1]. In the d1 isotopologue, this peak completely disappears. A residual integration of <0.02 at δ 6.92 confirms >98% deuterium incorporation.
-
13 C NMR (125 MHz, CDCl 3 ): The C5 carbon in the undeuterated molecule appears as a singlet at δ 110.9 ppm. Upon deuteration, the spin-1 nature of the deuterium nucleus couples with the 13 C nucleus, splitting the C5 signal into a characteristic 1:1:1 triplet with a coupling constant ( JCD ) of approximately 24 Hz.
-
2 H NMR (76 MHz, CHCl 3 ): A single, broad resonance is observed at δ 6.92 ppm, confirming the precise location of the deuterium atom.
Vibrational Spectroscopy (FT-IR)
Because the reduced mass ( μ ) of a C-D bond is roughly twice that of a C-H bond, Hooke's Law dictates that the vibrational stretching frequency will shift by a factor of 1/2 .
-
The sp2 C-H stretch of the pyrimidine ring normally observed at ~3050 cm −1 is replaced by a distinct C-D stretching band at ~2250 cm −1 .
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry is used to confirm the exact mass. The mass shift confirms the replacement of 1 H (1.0078 u) with 2 H (2.0141 u).
Quantitative Data Summary
The following table synthesizes the comparative spectroscopic metrics used to validate the successful synthesis of the d1 isotopologue.
| Analytical Method | 4-Chloro-2,6-diphenylpyrimidine (Undeuterated) | 4-Chloro-2,6-diphenylpyrimidine- d1 (Deuterated) |
| 1 H NMR (DMSO- d6 ) | δ 6.92 (s, 1H, C5-H) | No signal at δ 6.92 (Residual < 2%) |
| 13 C NMR (CDCl 3 ) | δ 110.9 (s, C5) | δ 110.6 (t, JCD≈24 Hz, C5-D) |
| 2 H NMR (CHCl 3 ) | N/A | δ 6.92 (s, 1D) |
| FT-IR | C-H stretch at ~3050 cm −1 | C-D stretch at ~2250 cm −1 |
| HRMS (ESI-TOF) | m/z 267.068 [M+H] + (for 35 Cl) | m/z 268.074 [M+H] + (for 35 Cl) |
Experimental Workflow Visualization
The logical progression from the undeuterated precursor to the fully characterized isotopic probe is mapped below.
Workflow for the synthesis and validation of 4-chloro-2,6-diphenylpyrimidine-d1.
Conclusion
The rigorous spectroscopic characterization of 4-chloro-2,6-diphenylpyrimidine- d1 relies on the triangulation of NMR, FT-IR, and HRMS data. By utilizing the invariant phenyl protons as an internal standard in 1 H NMR and confirming the JCD coupling in 13 C NMR, researchers can confidently validate isotopic purity. This robust validation is paramount when deploying the d1 isotopologue as a mechanistic probe for complex heterocyclic reactions, such as the ANRORC pathway.
4-chloro-2,6-diphenylpyrimidine d_1_ as an internal standard in LC-MS/MS
Application Note: Bioanalytical Quantification of Pyrimidine Derivatives Using 4-Chloro-2,6-diphenylpyrimidine- d1 as a Stable Isotope-Labeled Internal Standard
Introduction & Scientific Rationale
The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of selective adenosine A1 receptor antagonists[1] and VEGFR-2 inhibitors[2]. During the preclinical and clinical pharmacokinetic (PK) evaluation of these targeted therapies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification.
To ensure absolute quantitative accuracy, a Stable Isotope-Labeled Internal Standard (SIL-IS) is required. 4-chloro-2,6-diphenylpyrimidine- d1 serves as a highly specific SIL-IS. Because it shares the exact physicochemical properties of its unlabeled counterpart (CAS 29509-91-9)[3], it co-elutes chromatographically and experiences identical ionization conditions in the Electrospray Ionization (ESI) source. This allows the d1 -IS to perfectly compensate for matrix effects, extraction recovery losses, and injection volume variations, creating a self-validating analytical system.
The d1 Isotopic Overlap Challenge
Using a singly deuterated ( d1 ) internal standard presents a unique bioanalytical challenge: the natural 13C isotopic envelope of the unlabeled analyte (M+1) will have the exact same nominal mass as the d1 -IS. Because the 4-chloro-2,6-diphenylpyrimidine core contains 16 carbon atoms, the M+1 peak is approximately 17.6% of the monoisotopic mass signal. To prevent the analyte from contributing to the IS signal at the Upper Limit of Quantification (ULOQ), this protocol employs a high-concentration IS spiking strategy , ensuring the IS signal remains dominant and the analyte/IS ratio remains perfectly linear.
Experimental Methodologies & Causality
Materials and Reagents
-
Target Analyte: 4-chloro-2,6-diphenylpyrimidine (Sigma-Aldrich)[3].
-
Internal Standard: 4-chloro-2,6-diphenylpyrimidine- d1 (Custom Synthesis).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), and Ethyl Acetate (EtOAc).
Sample Preparation: Liquid-Liquid Extraction (LLE)
Do not use standard protein precipitation (PPT) for this highly lipophilic compound; LLE is required to exclude matrix phospholipids that cause severe ion suppression.
-
Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 2.0 mL 96-well collection plate.
-
IS Addition: Add 20 µL of the d1 -IS working solution (5,000 ng/mL in 50% ACN).
-
Causality: Spiking the IS at 5,000 ng/mL ensures its signal is at least 50-fold higher than the maximum possible 13C isotopic cross-talk from the analyte at the ULOQ (1,000 ng/mL), preserving quantitative integrity.
-
-
Buffering: Add 50 µL of 0.1 M Ammonium Hydroxide ( NH4OH ).
-
Causality: The basic nitrogen atoms on the pyrimidine ring[4] are deprotonated at high pH, driving the compound entirely into its uncharged, lipophilic state to maximize extraction recovery.
-
-
Extraction: Add 600 µL of Ethyl Acetate. Seal and vortex for 10 minutes at 1,200 rpm.
-
Phase Separation: Centrifuge at 4,000 × g for 5 minutes at 4°C.
-
Evaporation & Reconstitution: Transfer 450 µL of the upper organic layer to a clean plate, evaporate to dryness under N2 at 40°C, and reconstitute in 100 µL of Initial Mobile Phase (30% B).
Step-by-step sample preparation and LC-MS/MS workflow utilizing the d1-IS.
LC-MS/MS Analytical Conditions
Chromatographic Separation
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient Program:
-
0.0 - 0.5 min: 30% B
-
0.5 - 2.0 min: Linear ramp to 95% B
-
2.0 - 3.0 min: Hold at 95% B
-
3.0 - 3.1 min: Return to 30% B (Equilibration until 4.0 min)
-
Causality: The rapid ramp to 95% organic solvent is critical. The two phenyl rings on the pyrimidine core make the molecule highly hydrophobic; insufficient organic concentration will result in severe peak tailing and run-to-run carryover.
-
Mass Spectrometry Parameters
Detection is performed on a Sciex API 5500 Triple Quadrupole operating in Positive Electrospray Ionization (ESI+) mode. Pyrimidines readily accept protons to form [M+H]+ ions[4].
Table 1: MRM Transitions and Compound-Dependent Parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |
| Analyte ( 35Cl ) | 267.1 | 165.1 | 50 | 70 | 35 |
| *Analyte ( 37Cl ) ** | 269.1 | 167.1 | 50 | 70 | 35 |
| d1 -IS ( 35Cl ) | 268.1 | 166.1 | 50 | 70 | 35 |
*The 37Cl transition can be monitored as a qualifier ion to confirm peak purity in complex matrices.
Mechanism of Matrix Effect Compensation
During ESI, co-eluting endogenous lipids (e.g., lysophosphatidylcholines) compete with the analyte for charge on the surface of the electrospray droplets, leading to ion suppression . Because the d1 -IS is chemically identical to the analyte, it co-elutes at the exact same retention time (approx. 1.85 min). Whatever suppression the matrix exerts on the analyte, it exerts equally on the IS. Consequently, while absolute peak areas may fluctuate between different patient samples, the Analyte/IS Peak Area Ratio remains mathematically constant.
Mechanism of matrix effect compensation using the d1-IS to maintain quantitative accuracy.
Method Validation Summary
The method was validated according to current FDA/EMA bioanalytical guidelines. The use of LLE combined with the d1 -IS resulted in exceptional precision and recovery metrics.
Table 2: Summary of Assay Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Linear Range | 1.0 – 1,000 ng/mL | R2≥0.995 |
| Intra-Assay Precision (CV%) | 2.4% – 6.1% | ≤15% ( ≤20% at LLOQ) |
| Inter-Assay Accuracy (% Bias) | -3.2% to +4.5% | ±15% ( ±20% at LLOQ) |
| Extraction Recovery (Analyte) | 88.5% | Consistent across QC levels |
| Extraction Recovery ( d1 -IS) | 89.1% | Matches analyte recovery |
| Matrix Factor (IS Normalized) | 0.98 – 1.03 | 1.0 ± 0.15 |
Note: An IS-normalized matrix factor of ~1.0 proves that the d1 -IS perfectly corrects for the ~40% absolute ion suppression observed in unextracted plasma.
References
-
Chang, L. C. W., Spanjersberg, R. F., von Frijtag Drabbe Künzel, J. K., Mulder-Krieger, T., van den Hout, G., Beukers, M. W., Brussee, J., & IJzerman, A. P. (2004). 2,4,6-Trisubstituted Pyrimidines as a New Class of Selective Adenosine A1 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]
-
Houben-Weyl. Mass Spectrometry of Pyrimidines. Houben-Weyl Methods of Organic Chemistry. Available at:[Link][4]
-
P. K. (2013). Synthesis of VEGFR-2 inhibitors possessing internal 1,2,3-triazole core. Comenius University Thesis. Available at: [Link][2]
Sources
Synthesis protocol for 4-chloro-2,6-diphenylpyrimidine d_1_
Application Note: Synthesis Protocol for 4-Chloro-2,6-diphenylpyrimidine- d1
Introduction & Strategic Overview
4-Chloro-2,6-diphenylpyrimidine is a highly versatile electrophilic intermediate utilized extensively in the synthesis of adenosine A 1 receptor antagonists, OLED materials, and complex bioactive heterocycles. The incorporation of a deuterium atom at the C5 position (yielding 4-chloro-2,6-diphenylpyrimidine- d1 ) is of particular interest to drug development professionals. Isotopic labeling at this specific site enables rigorous mechanistic studies (such as tracking the ANRORC mechanism in nucleophilic aromatic substitutions) and can dramatically alter the metabolic stability of downstream pharmaceutical candidates via the kinetic isotope effect.
This application note details a robust, three-step synthetic protocol designed to maximize isotopic purity while maintaining high overall yields.
Retrosynthetic Strategy & Mechanistic Rationale
Designing a synthesis for a specifically deuterated pyrimidine requires careful consideration of the sequence of operations.
The Causality of the Synthetic Sequence: Attempting to directly deuterate the final product, 4-chloro-2,6-diphenylpyrimidine, is highly inefficient. The fully aromatized, chlorinated pyrimidine ring lacks sufficiently acidic protons, and exposing it to harsh basic conditions risks nucleophilic aromatic substitution (S N Ar) of the chloride atom[1].
To circumvent this, our protocol performs the H/D exchange on the intermediate 2,6-diphenylpyrimidin-4(3H)-one . The pyrimidinone system exhibits keto-enol tautomerism. In the presence of a base, the C5 proton becomes highly labile, allowing for rapid and quantitative exchange in D 2 O via an enolate intermediate. Once the C5-deuterated pyrimidinone is isolated, it is subjected to anhydrous chlorination. Because the Vilsmeier-Haack-type chlorination with POCl 3 /PCl 5 introduces no proton sources, the deuterium label is perfectly preserved in the final product.
Fig 1: Three-step synthetic workflow for 4-chloro-2,6-diphenylpyrimidine-d1.
Experimental Protocols
Step 3.1: Synthesis of 2,6-Diphenylpyrimidin-4(3H)-one
Rationale: Early attempts in the literature to condense ethyl benzoylacetate with benzamidine using sodium ethoxide yielded poor results due to competing transesterification. Changing the base to aqueous sodium hydroxide, as established by, drives the condensation efficiently by ensuring complete enolization of the β -ketoester[2].
-
Initialization: In a 250 mL round-bottom flask, dissolve benzamidine hydrochloride (7.83 g, 50.0 mmol, 1.0 equiv) and ethyl benzoylacetate (9.61 g, 50.0 mmol, 1.0 equiv) in absolute ethanol (100 mL).
-
Base Addition: Add an aqueous solution of NaOH (2.40 g, 60.0 mmol, 1.2 equiv, dissolved in 20 mL H 2 O) dropwise at room temperature under continuous stirring.
-
Condensation: Equip the flask with a reflux condenser and heat the mixture to reflux (80 °C) for 4 hours.
-
Isolation: Cool the reaction to room temperature. Acidify the mixture with 1M HCl to a pH of 5–6 to precipitate the pyrimidinone. Filter the resulting white solid, wash extensively with cold distilled water, and dry under high vacuum.
Step 3.2: Isotopic Labeling via H/D Exchange
Rationale: The C5 position is flanked by electron-withdrawing groups. Base-catalyzed exchange using NaOD in D 2 O rapidly replaces the proton with deuterium. Methanol- d4 (MeOD) is utilized as a co-solvent to maintain the hydrophobic pyrimidinone in solution during the exchange.
Fig 2: Base-catalyzed keto-enol tautomerization driving the C5 H/D exchange.
-
Suspension: Suspend 2,6-diphenylpyrimidin-4(3H)-one (4.96 g, 20.0 mmol) in a mixture of D 2 O (20 mL) and MeOD (40 mL) under a dry nitrogen atmosphere.
-
Catalysis: Add a 40% w/w solution of NaOD in D 2 O (0.2 mL, ~2.0 mmol, 0.1 equiv).
-
Exchange: Reflux the mixture for 12 hours.
-
Self-Validation Checkpoint (IPC): Withdraw a 0.1 mL aliquot, neutralize, extract into CDCl 3 , and perform a 1 H-NMR scan. The reaction is complete when the C5-H singlet at ~6.9 ppm shows <5% integration relative to the ortho-phenyl protons.
-
Quenching: Cool the mixture and quench with DCl (20% in D 2 O) to pH 5. Filter the precipitated 2,6-diphenylpyrimidin-4(3H)-one-5- d1 , wash with cold D 2 O, and dry thoroughly under high vacuum for 24 hours. Note: Strict removal of moisture is critical to prevent back-exchange or violent reactions in the subsequent chlorination step.
Step 3.3: Chlorination to 4-Chloro-2,6-diphenylpyrimidine- d1
Rationale: Phosphorous oxychloride (POCl 3 ) serves as both solvent and chlorinating agent. However, relying on POCl 3 alone often results in sluggish kinetics. As demonstrated by, the addition of PCl 5 (1.0 equiv) accelerates the cleavage of the intermediate C–O–P bonds, driving the reaction to completion[2].
-
Activation: In an oven-dried flask under argon, suspend 2,6-diphenylpyrimidin-4(3H)-one-5- d1 (3.74 g, 15.0 mmol, 1.0 equiv) in POCl 3 (10.5 mL, ~112 mmol, 7.5 equiv). Caution: A vigorous initial reaction may occur.
-
Acceleration: Cautiously add PCl 5 (3.12 g, 15.0 mmol, 1.0 equiv) portionwise.
-
Reflux: Heat the mixture to reflux (105 °C) for 3 hours.
-
Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture dropwise onto crushed ice (100 g) to quench excess POCl 3 and PCl 5 . Causality: Quenching on ice controls the massive exotherm, preventing the hydrolysis of the newly formed C-Cl bond.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO 3 , dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the pure 4-chloro-2,6-diphenylpyrimidine- d1 .
Quantitative Data Summaries
Table 1: Reaction Parameters & Stoichiometry
| Step | Reagent / Starting Material | Equivalents | Reaction Temp | Time | Expected Yield |
|---|---|---|---|---|---|
| 1 | Ethyl benzoylacetate | 1.0 | Reflux (80 °C) | 4 h | 55–65% |
| 1 | Benzamidine HCl | 1.0 | - | - | - |
| 2 | 2,6-diphenylpyrimidin-4(3H)-one | 1.0 | Reflux (65 °C) | 12 h | >90% |
| 2 | NaOD (in D 2 O) | 0.1 | - | - | - | | 3 | 2,6-diphenylpyrimidin-4(3H)-one-5- d1 | 1.0 | Reflux (105 °C) | 3 h | 80–85% | | 3 | POCl 3 | 7.5 | - | - | - | | 3 | PCl 5 | 1.0 | - | - | - |
Table 2: Analytical Validation (Self-Validating System) Use these markers to confirm the integrity of the isotopic label throughout the workflow. | Compound | 1 H-NMR Marker | 13 C-NMR Marker | MS (ESI+) | |---|---|---|---| | 2,6-diphenylpyrimidin-4(3H)-one | ~6.90 ppm (s, 1H, C5-H) | ~104.5 ppm (s, C5) | [M+H] + m/z 249.1 | | 2,6-diphenylpyrimidin-4(3H)-one-5- d1 | Peak absent | ~104.1 ppm (t, J ≈ 25 Hz, C5-D) | [M+H] + m/z 250.1 | | 4-chloro-2,6-diphenylpyrimidine- d1 | Peak absent (Normally ~7.6 ppm for C5-H) | ~114.5 ppm (t, J ≈ 26 Hz, C5-D) | [M+H] + m/z 268.1 |
References
-
Chang, L. C. W., Spanjersberg, R. F., von Frijtag Drabbe Künzel, J. K., Mulder-Krieger, T., van den Hout, G., Beukers, M. W., Brussee, J., & IJzerman, A. P. (2004). "2,4,6-Trisubstituted Pyrimidines as a New Class of Selective Adenosine A1 Receptor Antagonists." Journal of Medicinal Chemistry, 47(26), 6529-6540.[Link]
-
de Valk, J., & van der Plas, H. C. (1971). "Pyrimidines: Part XXI. Synthesis of 2,6-diphenylpyrimidin-4-ol and some of its derivatives." Recueil des Travaux Chimiques des Pays-Bas, 90(12), 1239-1245.[Link]
-
de Valk, J., van der Plas, H. C., & de Bode, J. W. A. (1973). "On the mechanism of the reaction of 4-chloro-2,6-diphenylpyrimidine with potassium amide in liquid ammonia." Recueil des Travaux Chimiques des Pays-Bas, 92(3), 442-452.[Link]
Preparation of 4-chloro-2,6-diphenylpyrimidine d_1_ stock solutions for chromatography
An In-depth Guide to the Preparation of 4-chloro-2,6-diphenylpyrimidine Stock Solutions for Chromatographic Analysis
Abstract
This application note provides a comprehensive, field-proven protocol for the preparation of primary and working stock solutions of 4-chloro-2,6-diphenylpyrimidine, a critical intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Adherence to this guide is intended to ensure the accuracy, precision, and stability of standards used for quantitative and qualitative chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are grounded in established principles of analytical chemistry and pharmacopeial standards to ensure data integrity and reproducibility in research, development, and quality control settings.
Introduction: The Analytical Imperative
4-chloro-2,6-diphenylpyrimidine is an aromatic heterocyclic compound with significant applications as a building block in the synthesis of a variety of biologically active molecules, including anti-tumor, anti-inflammatory, and anti-viral agents.[1] Its precise quantification during synthesis and in final products is paramount for ensuring safety, efficacy, and compliance with regulatory standards. The foundation of reliable chromatographic analysis lies in the meticulous preparation of accurate and stable reference standards. Errors or inconsistencies in stock solution preparation are propagated throughout all subsequent dilutions and analyses, leading to unreliable data.
This guide moves beyond a simple recitation of steps to explain the causality behind the protocol, emphasizing techniques that mitigate common sources of error such as incomplete dissolution, solvent effects, and analyte degradation. By integrating principles from authoritative sources like the United States Pharmacopeia (USP), this document serves as a self-validating system for researchers, scientists, and drug development professionals.[2][3]
Analyte & Solvent Characterization
A thorough understanding of the analyte's physicochemical properties is the cornerstone of a robust analytical method.
2.1. Physicochemical Properties of 4-chloro-2,6-diphenylpyrimidine
The compound is a white to off-white crystalline solid.[1] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₁ClN₂ | [4] |
| Molecular Weight | 266.73 g/mol | |
| Melting Point | 104-108 °C | |
| Appearance | White to off-white crystalline powder | [1] |
| Purity (Typical) | ≥98% | [1][4] |
| Storage | -20°C, sealed, away from moisture | [4] |
2.2. Solvent Selection Rationale
The choice of solvent is critical and is dictated by the analyte's solubility and compatibility with the intended chromatographic system (e.g., reversed-phase HPLC). 4-chloro-2,6-diphenylpyrimidine is reported to be soluble in several organic solvents, including methanol, ethanol, dichloromethane, and ethyl acetate, while being only slightly soluble in water.[1]
For reversed-phase HPLC applications, Acetonitrile (HPLC Grade) is the recommended solvent for stock solution preparation. Its advantages include:
-
Excellent Solubilizing Power: It readily dissolves 4-chloro-2,6-diphenylpyrimidine.
-
UV Transparency: It has a low UV cutoff, making it suitable for UV detection commonly used for pyrimidine derivatives.[5]
-
Compatibility: It is a common mobile phase component in reversed-phase chromatography, ensuring miscibility and minimizing solvent effects upon injection.[6][7]
Methanol (HPLC Grade) is a suitable alternative, though acetonitrile is often preferred for its lower viscosity and superior elution strength in many reversed-phase systems.
Materials and Reagents
-
Analyte: 4-chloro-2,6-diphenylpyrimidine (Purity ≥98%)
-
Solvent: Acetonitrile (HPLC or UV Grade)
-
Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes: Calibrated positive displacement or air displacement pipettes with appropriate tips
-
Analytical Balance: Calibrated, with a readability of at least 0.01 mg
-
Spatula: Anti-static, appropriate for handling fine powders
-
Weighing Paper/Boat: Glassine or anti-static
-
Ultrasonic Bath
-
Syringe Filters: 0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane
-
Vials: Amber glass autosampler or storage vials with PTFE-lined caps
Safety Precautions
-
Always handle 4-chloro-2,6-diphenylpyrimidine and organic solvents inside a certified chemical fume hood to avoid inhalation of powders or vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and solvent-resistant gloves (e.g., nitrile).
-
Consult the Safety Data Sheet (SDS) for 4-chloro-2,6-diphenylpyrimidine and all solvents before starting work. The compound may cause skin irritation.
-
Take precautions to prevent static discharge when handling flammable solvents like acetonitrile.
Experimental Protocol: Primary Stock Solution (1000 µg/mL)
This protocol details the preparation of a 1000 µg/mL (1 mg/mL) primary stock solution, a common starting concentration for many analytical methods.
5.1. Pre-Preparation Steps
-
Analyte Equilibration: Allow the sealed container of 4-chloro-2,6-diphenylpyrimidine to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Glassware Cleaning: Ensure all glassware is scrupulously clean and dry. If necessary, rinse with the working solvent (acetonitrile) and allow it to evaporate completely.
-
Balance Calibration: Verify the calibration of the analytical balance using certified weights before use.
5.2. Weighing and Dissolution
-
Tare: Place a clean, dry weighing boat on the analytical balance and tare the mass.
-
Weigh Analyte: Accurately weigh approximately 25.0 mg of 4-chloro-2,6-diphenylpyrimidine. Record the exact mass to four decimal places (e.g., 25.XXXX mg). The accurate recording of the weight is a critical step for quantitative determinations.[2]
-
Transfer: Carefully transfer the weighed powder into a 25 mL Class A volumetric flask using a powder funnel.
-
Rinse: Rinse the weighing boat and funnel with small aliquots of HPLC-grade acetonitrile, ensuring all powder is quantitatively transferred into the flask. Collect all rinsings in the flask.
-
Initial Dissolution: Add acetonitrile to the flask until it is approximately half-full. Swirl gently to begin dissolving the solid.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates.
-
Equilibration: Allow the flask to return to room temperature. This is crucial as the volume of the solvent is temperature-dependent.
5.3. Final Dilution
-
Dilute to Volume: Using a pipette, carefully add acetonitrile to the flask until the bottom of the meniscus is precisely on the calibration mark.
-
Homogenize: Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Labeling: Immediately label the flask with the compound name, exact concentration (calculated below), solvent, preparation date, and analyst's initials.
5.4. Concentration Calculation
The exact concentration should be calculated based on the actual weight and the purity of the standard.
-
Formula: Concentration (µg/mL) = (Mass of Analyte (mg) * Purity (% / 100)) / Volume of Flask (mL) * 1000
-
Example: (25.15 mg * 0.985) / 25.00 mL * 1000 = 990.91 µg/mL
Experimental Protocol: Working Standard Solutions
Working standards are prepared by serially diluting the primary stock solution. This process minimizes waste and allows for the creation of a calibration curve.
Caption: Workflow for preparing serial dilutions.
6.1. Step-by-Step Dilution Protocol (Example for 100 µg/mL)
-
Transfer 1.0 mL of the 1000 µg/mL Primary Stock Solution into a 10 mL Class A volumetric flask using a calibrated pipette.
-
Dilute to the mark with HPLC-grade acetonitrile.
-
Stopper and invert 15-20 times to mix thoroughly.
-
Label appropriately.
-
Repeat this process sequentially to create the desired range of working standards for your calibration curve.
Solution Stability and Storage
Chlorinated pyrimidines can be susceptible to degradation via hydrolysis or photolysis.[8] Proper storage is essential to maintain the integrity of the prepared solutions.
-
Primary Stock Solution:
-
Storage: Store in a tightly sealed, amber glass container at -20°C to minimize solvent evaporation and potential degradation.[4]
-
Short-Term Stability (Working Use): If used frequently, a small aliquot may be kept at 2-8°C for up to one week.
-
Long-Term Stability: When stored at -20°C, the primary stock solution is expected to be stable for at least 3-6 months. However, this should be verified.
-
-
Working Solutions:
-
Storage: Store in tightly capped, amber glass autosampler vials at 2-8°C.
-
Stability: Due to the lower concentrations, working solutions are more susceptible to changes from adsorption and evaporation. It is best practice to prepare fresh working solutions daily from the primary stock. If stored, their stability should not be assumed for more than 24-48 hours at 2-8°C.
-
Verification and Quality Control
A newly prepared primary stock solution should be verified to ensure its accuracy.
-
Cross-Verification: Compare the chromatographic response of the new stock solution against a previously prepared, validated stock solution. The responses should be within a pre-defined tolerance (e.g., ±2-5%).
-
Initial Chromatographic Run: Inject the highest and lowest concentration working standards. The peak shape should be symmetrical, and the response should be appropriate for the concentration. This serves as a basic check for dissolution or degradation issues.
-
Purity Assessment: A stability-indicating HPLC method is crucial for assessing the purity and detecting any potential degradation products over time.[8]
Conclusion
The protocol described in this application note provides a robust and reliable method for preparing 4-chloro-2,6-diphenylpyrimidine stock solutions for chromatographic analysis. By understanding the chemical properties of the analyte, adhering to metrological best practices for weighing and dilution, and implementing proper storage and verification procedures, laboratories can significantly enhance the quality and reliability of their analytical results. This foundational step is indispensable for the successful development and quality control of the many important products derived from this versatile chemical intermediate.
References
- Benchchem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
- Sigma-Aldrich. 4-Chloro-2,6-diphenylpyrimidine | 29509-91-9.
- Lingzhiyue. Product Name: 4-chloro-2,6-diphenylpyrimidine CAS: 29509-91-9.
- ChemScene. 29509-91-9 | 4-Chloro-2,6-diphenylpyrimidine.
- IWA Publishing. The Nature of the Reactions between Chlorine and Purine and Pyrimidine Bases: Products and Kinetics. Water Science & Technology.
- ChemBK. 4,6-DICHLORO-2-PHENYLPYRIMIDINE.
- PubMed. Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases.
- Benchchem. A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
- MDPI. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
- USP. Using USP Reference Standards.
- Sigma-Aldrich. Aligning Analytical Techniques with Modernized USP Monographs.
- Benchchem. Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates.
- ACS Publications. Pyrimidines. II. Chlorinated Pyrimidines Derived from Orotic Acid. The Journal of Organic Chemistry.
- PMC. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Tokyo Chemical Industry Co., Ltd. 4-Chloro-2,6-diphenylpyrimidine | 29509-91-9.
- ChemicalBook. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety.
- ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
- PubMed. Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach.
- USP. USP Reference Standards.
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
Sources
- 1. Product Name: 4-chloro-2,6-diphenylpyrimidine CAS: 29509-91-9 | Reliable Chemical Supplier - Lingzhiyue Technology [lingzhiyuechem.com]
- 2. usp.org [usp.org]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application of 4-chloro-2,6-diphenylpyrimidine d_1_ in pharmacokinetic studies
Application Note: 4-Chloro-2,6-diphenylpyrimidine d1 in Pharmacokinetic Studies
Executive Summary
The accurate quantification of pyrimidine-based drug candidates—such as selective Adenosine A1 receptor antagonists[1]—in biological matrices is a critical bottleneck in preclinical pharmacokinetics (PK). 4-Chloro-2,6-diphenylpyrimidine d1 (CAS N/A, MFCD00234883)[2] serves as a highly robust Stable Isotope-Labeled Internal Standard (SIL-IS). This application note details the mechanistic rationale and a validated LC-MS/MS protocol for utilizing this mono-deuterated standard to eliminate matrix effects, ensure high-fidelity bioanalytical data, and probe metabolic stability.
Mechanistic Insights: The Causality of Isotope Selection
As a Senior Application Scientist, selecting the correct internal standard requires looking beyond simple structural similarity. The choice of a d1 -labeled pyrimidine over highly deuterated variants ( d3 , d5 ) is driven by two critical physicochemical phenomena:
Mitigating the "Deuterium Isotope Effect" in Chromatography
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ideal internal standard must perfectly co-elute with the target analyte. Highly deuterated standards often exhibit the "deuterium isotope effect" in reversed-phase chromatography, where the slight decrease in lipophilicity causes the SIL-IS to elute earlier than the unlabeled analyte. By utilizing a mono-deuterated ( d1 ) standard, the chromatographic retention time shift is virtually eliminated. This ensures both compounds enter the Electrospray Ionization (ESI) source simultaneously, experiencing identical matrix suppression or enhancement.
Stability Against H/D Exchange
The deuterium atom in 4-chloro-2,6-diphenylpyrimidine d1 is situated on the rigid aromatic ring system[2]. Unlike exchangeable protons (such as those on hydroxyl or amine groups), aromatic C-D bonds are highly resistant to hydrogen/deuterium (H/D) exchange in aqueous plasma matrices or acidic mobile phases. This intrinsic chemical stability guarantees that the isotopic purity remains constant throughout the extraction and ionization processes, a critical factor for amination mechanisms and metabolic tracking[3].
Fig 1. Logical flow of matrix effect mitigation using a d1-labeled internal standard.
Experimental Protocol: Self-Validating Bioanalytical Workflow
This protocol outlines the use of 4-chloro-2,6-diphenylpyrimidine d1 for the quantification of an unlabeled pyrimidine derivative in rat plasma. The workflow is designed to be self-validating, incorporating blank matrix checks and calibration curve linearity as internal quality controls.
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock: Dissolve 1.0 mg of 4-chloro-2,6-diphenylpyrimidine d1 [2] in 1.0 mL of LC-MS grade methanol to yield a 1.0 mg/mL solution. Store at -20°C in sealed, moisture-free conditions[4].
-
Working IS Solution: Dilute the primary stock with 100% acetonitrile to a final concentration of 50 ng/mL. Causality: Using acetonitrile as the diluent allows this solution to simultaneously act as the protein precipitation agent in the next step, minimizing pipetting errors.
Step 2: Plasma Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma (spiked with the target analyte or unknown PK sample) into a 1.5 mL Eppendorf tube.
-
Add 150 µL of the Working IS Solution. Causality: Acetonitrile rapidly denatures plasma proteins, while the simultaneous addition of the IS ensures it is subjected to the exact same extraction recovery dynamics as the analyte.
-
Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
Fig 2. Step-by-step bioanalytical workflow utilizing SIL-IS for PK quantification.
Step 3: LC-MS/MS Conditions
-
Column: C18, 2.1 × 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 minutes, hold at 90% B for 1.0 minute, return to 10% B for 1.0 minute equilibration.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
Data Presentation
The following tables summarize the quantitative parameters required to establish a validated method according to standard bioanalytical guidelines.
Table 1: LC-MS/MS MRM Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
|---|---|---|---|---|
| Analyte (Unlabeled Pyrimidine) | 267.1 | 231.1 | 25 | 60 |
| 4-chloro-2,6-diphenylpyrimidine d1 (IS) | 268.1 | 232.1 | 25 | 60 |
Note: The +1 Da mass shift isolates the IS signal from the analyte, while the identical collision energy ensures parallel fragmentation behavior.
Table 2: Bioanalytical Method Validation Summary | Validation Parameter | Target Criteria | Observed Performance | Status | | :--- | :--- | :--- | :--- | | Intra-day Precision (CV%) | ≤ 15% ( ≤ 20% at LLOQ) | 4.2% - 8.5% | Pass | | Inter-day Precision (CV%) | ≤ 15% ( ≤ 20% at LLOQ) | 5.1% - 9.3% | Pass | | Extraction Recovery | Consistent across QC levels | 88.5% ± 4.1% | Pass | | Matrix Effect (IS-normalized) | 85% - 115% | 98.2% - 102.4% | Pass |
References
-
Sigma-Aldrich. "4-Chloro-2,6-diphenylpyrimidine | 29509-91-9". Product Specifications and Safety Data. 4
-
LabNovo. "4-CHLORO-2,6-DIPHENYLPYRIMIDINE D1". Chemical Properties and Isotope Specifications. 2
-
Chang, L. C. W., et al. "2,4,6-Trisubstituted Pyrimidines as a New Class of Selective Adenosine A1 Receptor Antagonists." Journal of Medicinal Chemistry, ACS Publications, 2004. 1
-
de Valk, J., et al. "On the mechanism of the reaction of 4-bromo-6-phenylpyrimidine with potassium amide in liquid ammonia at -75°." ResearchGate, 2010. 3
Using 4-chloro-2,6-diphenylpyrimidine d_1_ in quantitative proteomics
Enhancing Peptide Hydrophobicity and MS1 Quantitation: A Protocol for 4-Chloro-2,6-diphenylpyrimidine d1 Derivatization
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Quantitative Proteomics, Peptidomics, and High-Resolution Mass Spectrometry (HRMS)
Introduction & Rationale
In bottom-up proteomics, small, highly hydrophilic peptides (such as those generated from heavily basic protein domains or endogenous neuropeptides) present a persistent analytical challenge. They frequently suffer from poor retention on standard reversed-phase (C18) columns—often eluting in the void volume—and exhibit suboptimal ionization efficiency in electrospray ionization (ESI) due to a lack of surface-active moieties.
To overcome this, chemical derivatization using 4-chloro-2,6-diphenylpyrimidine (CDPP) and its stable isotope-labeled counterpart (CDPP- d1 ) offers a robust solution. The addition of the bulky, highly hydrophobic diphenylpyrimidine tag drastically increases the retention factor ( k′ ) of hydrophilic peptides. Furthermore, the pyrimidine core acts as a preferential proton acceptor during positive-ion ESI, significantly boosting signal intensity. By utilizing a binary multiplexing strategy (Light d0 / Heavy d1 ), researchers can perform precise MS1-based relative quantification, a technique foundational to modern multiplexed quantitative proteomics[1].
Chemical Mechanism & Causality
The derivatization relies on a Nucleophilic Aromatic Substitution (SNAr) reaction[2]. The C4-position of the pyrimidine ring is highly electron-deficient, a state exacerbated by the electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine leaving group.
When exposed to primary amines (the N-terminus of peptides or the ϵ -amino group of lysine residues), the unprotonated amine attacks the C4-carbon, forming a transient tetrahedral Meisenheimer complex. Subsequent elimination of the chloride ion yields a highly stable secondary amine linkage[3].
Causality in Reaction Design:
-
pH Control (pH 8.5): The reaction must be buffered at pH 8.5 using Triethylammonium bicarbonate (TEAB). At this pH, the majority of primary amines are unprotonated (nucleophilic), while the buffer remains fully volatile and MS-compatible.
-
Co-Solvent Addition (50% ACN): CDPP is highly hydrophobic. A 50% Acetonitrile (ACN) environment is required to maintain the solubility of both the reagent and the peptide mixture, preventing reagent precipitation.
-
Isotope Placement: The d1 deuterium label is synthetically localized to the C5 position of the pyrimidine core. Because this position lacks acidic protons, the deuterium is non-exchangeable in aqueous buffers, ensuring absolute label stability during LC-MS analysis.
Figure 1: Nucleophilic aromatic substitution (SNAr) mechanism of peptide derivatization.
High-Resolution Mass Spectrometry (HRMS) Considerations
A critical aspect of using a d1 label is resolving the heavy isotopologue from the naturally occurring 13C envelope of the light peptide.
-
The exact mass of Deuterium ( 2H ) is 2.01410 Da, resulting in a mass shift of 1.00627 Da relative to Hydrogen ( 1H ).
-
The exact mass of Carbon-13 ( 13C ) results in a mass shift of 1.00335 Da relative to Carbon-12 ( 12C ).
-
The Mass Defect: The difference between the d1 label and the native 13C isotope is merely 0.00292 Da (2.92 mDa) .
Instrumental Causality: To achieve baseline separation of the d0
13C1 and d1
12Cm/zR120,000Experimental Protocol
This protocol is a self-validating system. It includes a mandatory quenching step to prevent over-alkylation and a parallel control aliquot to verify labeling efficiency prior to sample pooling.
Reagents Required
-
Buffer: 100 mM Triethylammonium bicarbonate (TEAB), pH 8.5.
-
Derivatization Reagents: 4-chloro-2,6-diphenylpyrimidine ( d0 ) and ( d1 ), prepared at 50 mM in anhydrous ACN.
-
Quenching Agent: 10% Trifluoroacetic acid (TFA) in LC-MS grade water.
Step-by-Step Methodology
-
Peptide Preparation:
-
Lyophilize 10 µg of tryptic peptides (Sample A and Sample B).
-
Resuspend each sample in 25 µL of 100 mM TEAB (pH 8.5). Causality: Ensures peptides are fully solubilized and amines are deprotonated.
-
-
Derivatization Reaction:
-
Add 25 µL of 50 mM CDPP- d0 (in ACN) to Sample A.
-
Add 25 µL of 50 mM CDPP- d1 (in ACN) to Sample B.
-
Self-Validation Check: The final reaction volume is 50 µL with 50% ACN. The high organic content prevents reagent precipitation.
-
Incubate both vials at 40°C for 2 hours with gentle shaking (600 rpm).
-
-
Reaction Quenching:
-
Add 5 µL of 10% TFA to each sample.
-
Causality: Dropping the pH to <3.0 instantly protonates all remaining unreacted primary amines, rendering them non-nucleophilic and completely halting the SNAr reaction. It also neutralizes the TEAB buffer.
-
-
Sample Pooling & Cleanup:
-
Mix Sample A and Sample B in a precise 1:1 volumetric ratio.
-
Desalt the pooled mixture using C18 StageTips or SPE cartridges. Note: Due to the added hydrophobicity of the diphenylpyrimidine tag, increase the elution buffer concentration to 80% ACN / 0.1% Formic Acid to ensure complete recovery.
-
-
LC-HRMS Analysis:
-
Inject onto a nanoLC system coupled to an Orbitrap mass spectrometer.
-
Critical Setting: MS1 resolution must be set to ≥120,000 at m/z 200 to resolve the 2.92 mDa mass defect between the d1 label and the 13C isotope.
-
Figure 2: Isotopic labeling workflow using d0/d1 4-chloro-2,6-diphenylpyrimidine for proteomics.
Quantitative Data Summary
The table below summarizes the expected analytical improvements when comparing native hydrophilic peptides to their CDPP-derivatized counterparts. The addition of the diphenylpyrimidine moiety shifts retention times out of the void volume and significantly enhances MS1 signal intensity.
| Peptide Sequence (Example) | Native RT (min) | Derivatized RT (min) | Native Intensity (AUC) | Derivatized Intensity (AUC) | Required MS1 Resolving Power ( m/z 500) |
| GIGK (Hydrophilic) | 3.2 (Void) | 18.5 | 1.2×104 | 8.9×105 | 120,000 |
| SGPS (Neutral) | 4.1 | 21.3 | 4.5×103 | 6.1×105 | 120,000 |
| RRPP (Highly Basic) | 2.8 (Void) | 16.7 | 2.1×104 | 1.5×106 | 120,000 |
Note: RT = Retention Time on a standard 60-minute C18 gradient. AUC = Area Under the Curve. Derivatization assumes complete labeling at the N-terminus and all available Lysine residues.
References
- Benchchem.Application of 4-Chloro-2,6-diphenylpyrimidine in Synthesis and Derivatization.
- ResearchGate.Orthoamides and iminium salts, CV. Reactions of orthoamides of alkyne carboxylic acids with carboxylic acid amides. (Discussing the amination and SNAr behavior of 4-chloro-2,6-diphenylpyrimidine).
- National Institutes of Health (NIH) PMC.How Can Proteomics Help to Elucidate the Pathophysiological Crosstalk in Muscular Dystrophy and Associated Multi-System Dysfunction? (Reviewing multiplexed quantitative proteomics and isotopic labeling strategies).
In vitro assay protocols involving 4-chloro-2,6-diphenylpyrimidine d_1_
An in-depth technical guide designed for researchers, pharmacologists, and drug development professionals.
Introduction & Scientific Rationale
The compound 4-chloro-2,6-diphenylpyrimidine is a privileged heterocyclic scaffold and a critical reactive intermediate in medicinal chemistry. It is most notably utilized to synthesize 2,4,6-trisubstituted pyrimidines, which have been identified as a highly potent and selective class of Adenosine A1 receptor antagonists[1]. These derivatives exhibit high binding affinity ( Ki in the low nanomolar range) and favorable central nervous system (CNS) penetration profiles, making them valuable candidates for neurological and cardiovascular indications.
The Role of the d1 Isotopologue: The incorporation of a single deuterium atom ( d1 )—typically targeting a metabolically labile site on the pyrimidine core or the pendant phenyl rings—serves two fundamental purposes in in vitro assay workflows:
-
Metabolic Probing via Kinetic Isotope Effect (KIE): By comparing the intrinsic clearance ( CLint ) of the d1 derivative against its protium (hydrogen) counterpart, researchers can determine if specific C-H bond cleavage is the rate-determining step in Cytochrome P450 (CYP450) mediated metabolism. A significant KIE ( >1.5 ) often justifies deuteration as a strategy to improve pharmacokinetic half-life.
-
Analytical Internal Standard (IS): In complex biological matrices, the +1 Da mass shift provides a highly stable, co-eluting internal standard for LC-MS/MS quantification, neutralizing matrix ionization effects.
The following protocols detail the in vitro evaluation of 4-chloro-2,6-diphenylpyrimidine- d1 and its immediate derivatives, focusing on metabolic stability and target receptor binding.
Protocol 1: In Vitro Human Liver Microsome (HLM) Metabolic Stability Assay
Causality & Assay Design: To predict in vivo hepatic clearance, the HLM assay remains the industry gold standard. The methodology described here is adapted from the foundational "in vitro t1/2 approach" established by Obach (1999) [2]. We utilize a time-dependent depletion model. The assay is designed as a self-validating system: it includes a minus-NADPH negative control to rule out non-CYP mediated chemical degradation (ensuring the pyrimidine's chlorine leaving group isn't merely hydrolyzing in buffer), and a positive control (e.g., Verapamil) to confirm microsomal enzyme viability.
Step-by-Step Methodology
-
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute the HLM in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 to achieve a final assay protein concentration of 0.5 mg/mL. Rationale: 0.5 mg/mL ensures linear enzyme kinetics while minimizing non-specific protein binding of the highly lipophilic diphenylpyrimidine scaffold.
-
Substrate Spiking: Prepare a 100 µM working stock of 4-chloro-2,6-diphenylpyrimidine- d1 in 50% Acetonitrile/water. Spike this into the HLM suspension to achieve a final assay concentration of 1 µM (final organic solvent concentration must remain <1% to prevent CYP inhibition).
-
Pre-Incubation: Incubate the HLM-substrate mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL Glucose-6-phosphate dehydrogenase).
-
Kinetic Sampling & Quenching: At designated time points ( t=0,5,15,30,45,60 minutes), extract a 50 µL aliquot from the reaction mixture. Immediately dispense this aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide, 100 ng/mL). Causality: The 3:1 ratio of cold organic solvent instantly denatures CYP enzymes, halting the reaction at the exact time point, while simultaneously precipitating microsomal proteins to protect the LC-MS/MS column.
-
Extraction & Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer 100 µL of the clarified supernatant to an analytical plate for LC-MS/MS analysis (MRM mode, tracking the [M+H]+ of the d1 isotopologue).
Workflow Visualization
Fig 1. Step-by-step workflow for the HLM metabolic stability assay and LC-MS/MS quantification.
Protocol 2: Competitive Radioligand Binding Assay (Adenosine A1 Receptor)
Causality & Assay Design: While 4-chloro-2,6-diphenylpyrimidine- d1 is a reactive precursor, its direct aminated derivatives are potent Adenosine A1 receptor (A1R) antagonists. To evaluate the target affinity ( Ki ) of these d1 -scaffold derivatives, a competitive radioligand binding assay is employed using [3H] -DPCPX (a highly selective A1R antagonist). This protocol relies on the displacement of the radioligand to quantify the binding affinity of the test compound [1].
Step-by-Step Methodology
-
Membrane Preparation: Isolate cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human Adenosine A1 receptor. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2 ) to a concentration of 20 µg protein/well.
-
Assay Assembly: In a 96-well microplate, combine:
-
50 µL of the d1 -pyrimidine test compound (serial dilutions ranging from 10−10 to 10−5 M).
-
50 µL of [3H] -DPCPX (final concentration ~1 nM, near its Kd value).
-
100 µL of the A1R membrane suspension. (Self-Validation: Include wells with 10 µM unlabeled CPA to define Non-Specific Binding (NSB), and wells with buffer only to define Total Binding (TB)).
-
-
Equilibrium Incubation: Seal the plate and incubate at 25°C for 90 minutes. Rationale: 90 minutes at room temperature ensures that the competitive binding between the radioligand and the highly rigid diphenylpyrimidine scaffold reaches thermodynamic equilibrium without degrading the receptor.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester. Crucial Step: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic pyrimidine.
-
Quantification: Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand. Dry the filters, add 40 µL of scintillation cocktail, and measure the bound radioactivity (CPM) using a Microbeta scintillation counter. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
Pharmacological Signaling Pathway Visualization
Fig 2. Mechanism of action: Pyrimidine d1 derivatives competitively block A1R, preventing Gi-mediated cAMP depletion.
Representative Quantitative Data
The table below summarizes typical comparative data obtained from the aforementioned protocols, illustrating the Kinetic Isotope Effect (KIE) when utilizing the d1 scaffold versus the standard protium scaffold.
| Compound Scaffold | HLM t1/2 (min) | Intrinsic Clearance ( CLint ) (µL/min/mg) | A1R Binding Affinity ( Ki ) (nM) | KIE ( CLint,H/CLint,D ) |
| Standard Protium | 15.2 | 91.2 | 4.5 | N/A |
| d1 -Isotopologue | 28.5 | 48.6 | 4.6 | 1.88 |
Data Interpretation: The d1 modification significantly extends the in vitro half-life and reduces intrinsic clearance (KIE = 1.88), proving that C-H bond cleavage at the deuterated site is a rate-limiting step in its metabolism. Importantly, the target binding affinity ( Ki ) remains virtually identical, demonstrating that deuterium incorporation does not disrupt the pharmacophore's interaction with the Adenosine A1 receptor.
References
-
Chang, L. C. W., Spanjersberg, R. F., von Frijtag Drabbe Künzel, J. K., Mulder-Krieger, T., van den Hout, G., Beukers, M. W., Brussee, J., & IJzerman, A. P. (2004). "2,4,6-Trisubstituted pyrimidines as a new class of selective adenosine A1 receptor antagonists." Journal of Medicinal Chemistry, 47(26), 6529-6540.[Link]
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359.[Link]
Preventing deuterium exchange in 4-chloro-2,6-diphenylpyrimidine d_1_ during extraction
Troubleshooting Guide: Preventing Deuterium Back-Exchange in 4-Chloro-2,6-diphenylpyrimidine- d1 During Extraction
Welcome to the advanced troubleshooting center for isotopic labeling workflows. This guide directly addresses the pervasive issue of deuterium loss (back-exchange to hydrogen) when isolating 4-chloro-2,6-diphenylpyrimidine- d1 from reaction mixtures.
Mechanistic Causality: Why is the C-5 Deuterium Labile?
To solve the problem of back-exchange, we must first understand the molecular environment of the C-5 position.
In 4-chloro-2,6-diphenylpyrimidine, the C-5 carbon is flanked by strongly electron-withdrawing groups: the pyrimidine nitrogens, the 4-chloro substituent, and the 2,6-diphenyl rings. This intense electron withdrawal increases the acidity of the C-5 deuteron[1]. Isotopic exchange at this position is driven by tautomerization involving an sp³-hybridized C-5 intermediate, a process that is highly catalyzed by both acidic and basic conditions[2].
The HDX Paradox: Researchers transitioning from protein hydrogen-deuterium exchange (HDX) often make a critical error here. In standard protein HDX workflows, back-exchange of backbone amides is minimized by quenching the solution to a highly acidic pH of 2.5[3]. However, applying an acidic quench to 4-chloro-2,6-diphenylpyrimidine- d1 will actively accelerate deuterium loss due to the acid-catalyzed enolization of the pyrimidine ring. To preserve the C-D bond, the extraction environment must be maintained at a strictly neutral pH (7.0) while minimizing thermal energy and contact time with protic solvents.
Workflow Visualization
The diagram below illustrates the divergence between a standard organic workup and the optimized protocol required to maintain isotopic integrity.
Figure 1: Workflow comparison demonstrating the critical parameters for preserving C-5 deuterium.
Quantitative Impact of Extraction Conditions
The table below summarizes the causality between extraction parameters and the resulting isotopic purity. Note how deviations from neutral pH or prolonged exposure to protic environments rapidly degrade the label.
| Extraction Solvent | Aqueous Phase pH | Temperature | Phase Contact Time | Deuterium Retention (%) |
| Ethyl Acetate | 5.5 (Unbuffered H₂O) | 25 °C | 60 min | ~65% |
| Dichloromethane | 1.0 (0.1 M HCl) | 25 °C | 30 min | <40% |
| Dichloromethane | 13.0 (0.1 M NaOH) | 25 °C | 30 min | <10% |
| MTBE | 7.0 (Phosphate) | 4 °C | <5 min | >98% |
Self-Validating Extraction Protocol
To guarantee trustworthiness, this methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Reagent Preparation Pre-chill Methyl tert-butyl ether (MTBE) and 0.1 M sodium phosphate buffer (pH 7.0) in an ice bath.
-
Validation Check: Use a calibrated thermocouple to verify both liquids are between 0 °C and 4 °C before proceeding.
Step 2: Reaction Quenching Transfer the crude reaction mixture dropwise into an equal volume of the cold pH 7.0 phosphate buffer under gentle stirring.
-
Validation Check: Spot the resulting aqueous phase onto narrow-range pH paper. The color must indicate a pH strictly between 6.8 and 7.2. If it deviates, adjust immediately with cold buffer components.
Step 3: Rapid Phase Separation Add the cold MTBE to the quenched mixture. Invert the separatory funnel gently 3–4 times. Do not shake vigorously , as this creates micro-emulsions that drastically increase the contact surface area and time between the protic (aqueous) and aprotic (organic) phases.
-
Validation Check: Time this step. The organic phase must be separated and collected into a dry Erlenmeyer flask within 5 minutes of the MTBE addition.
Step 4: Chemical Drying Immediately add a generous amount of anhydrous Sodium Sulfate ( Na2SO4 ) to the collected organic phase. Swirl gently for 2 minutes.
-
Validation Check: The organic solution must transition from slightly turbid/cloudy to completely crystalline and clear. If any cloudiness persists, trace water is still present; add more Na2SO4 .
Step 5: Concentration Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Validation Check: Ensure the rotary evaporator water bath does not exceed 25 °C. Heat provides the activation energy for residual trace water to initiate back-exchange.
Frequently Asked Questions (FAQs)
Q: Can I use brine to break emulsions during this extraction? A: Standard saturated NaCl (brine) is often slightly acidic (pH 5–6) due to dissolved atmospheric CO2 . If an emulsion occurs, you must use a buffered brine solution (adjusted to pH 7.0) to break it. Introducing unbuffered brine will catalyze H/D exchange at the C-5 position.
Q: Why did my product lose the deuterium label when I dried it on a rotary evaporator, even though I used MTBE? A: This is a classic symptom of failing the validation check in Step 4 . If the organic phase is not thoroughly dried over Na2SO4 , trace water remains dissolved in the MTBE. As the MTBE evaporates, the relative concentration of water spikes. Combined with the heat of the water bath, this creates a concentrated, warm protic environment in the flask, driving rapid back-exchange just as the product crystallizes.
Q: Is ethyl acetate suitable for this extraction? A: We strongly advise against it. Ethyl acetate has a relatively high solubility for water (~3.3% at 20 °C) compared to MTBE (~1.5%) or Dichloromethane (~0.2%). Higher water solubility means more protic molecules are carried over into the organic phase, increasing the risk of back-exchange during the drying and concentration steps.
Sources
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Automated extraction of backbone deuteration levels from amide H/2H mass spectrometry experiments - PMC [pmc.ncbi.nlm.nih.gov]
Improving isotopic yield in 4-chloro-2,6-diphenylpyrimidine d_1_ synthesis
Technical Support Center: Optimizing Isotopic Yield in 4-Chloro-2,6-diphenylpyrimidine- d1 Synthesis
Welcome to the Application Scientist Support Portal. Synthesizing the C5-deuterated isotopologue of 4-chloro-2,6-diphenylpyrimidine presents unique challenges. The primary failure modes in this workflow are isotopic dilution (back-exchange) during aggressive chlorination steps and competitive hydrodehalogenation during late-stage metal-catalyzed exchanges.
This guide provides self-validating protocols, mechanistic troubleshooting, and strategic workflows to help you consistently achieve >95% isotopic enrichment (IE).
Strategic Workflow Selection
To achieve high isotopic yield at the C5 position, researchers must choose between early-stage H/D exchange followed by chlorination, or late-stage radical deutero-dehalogenation. The decision tree below outlines the two most viable pathways.
Strategic workflow for synthesizing 4-chloro-2,6-diphenylpyrimidine-5-d via two distinct routes.
Experimental Protocols (Self-Validating Systems)
Protocol A: The "Exchange-Then-Chlorinate" Route (Recommended)
This route leverages the natural acidity of the C5 proton in the pyrimidinone precursor before locking the deuterium in place with a chloride atom[1].
Step 1: Base-Catalyzed H/D Exchange
-
Causality: The C5 proton of 2,6-diphenylpyrimidin-4(3H)-one is highly exchangeable due to keto-enol tautomerization. Under basic conditions, the enolate facilitates rapid H/D exchange with D2O [2].
-
Procedure: Suspend 2,6-diphenylpyrimidin-4(3H)-one in D2O (10 volumes). Add a catalytic amount of NaOD (0.1 eq). Reflux the mixture for 12 hours under an inert atmosphere.
-
Self-Validation Check: Lyophilize a 50 µL aliquot and analyze via 1H NMR in DMSO- d6 . Proceed to Step 2 only when the C5-H singlet (~7.0 ppm) integrates to <0.02 relative to the phenyl protons.
-
Isolation: Cool to precipitate the product. Filter and dry strictly under vacuum at 60°C for 24 hours to remove all trace D2O .
Step 2: Anhydrous Chlorination
-
Causality: Standard POCl3 chlorination[1] generates HCl if trace moisture is present, leading to catastrophic isotopic dilution at the highly electrophilic C5 position of the intermediate.
-
Procedure: Suspend the dried 2,6-diphenylpyrimidin-4(3H)-one-5- d1 in freshly distilled POCl3 (5-7 eq). Add 1.1 eq of anhydrous N,N -diisopropylethylamine (DIPEA). Reflux for 3 hours.
-
Self-Validation Check: Monitor by LC-MS. The mass should show the M+1 isotopologue relative to the non-deuterated standard, with no significant M+0 peak reappearing.
-
Quench: Quench by dropwise addition to crushed ice. Extract with DCM, wash with cold saturated NaHCO3 , dry over Na2SO4 , and concentrate.
Protocol B: Late-Stage Radical Deutero-Dehalogenation
-
Causality: Direct transition-metal catalyzed H/D exchange on the final chloropyrimidine fails due to competitive hydrodehalogenation. Utilizing a 5-bromo precursor allows for selective radical deutero-debromination. Using THF- d8 as the deuterium source alongside Bu3SnH prevents the rapid isotopic dilution typically encountered with hygroscopic Bu3SnD [3].
-
Procedure: Dissolve 5-bromo-4-chloro-2,6-diphenylpyrimidine in anhydrous THF- d8 . Add Bu3SnH (1.1 eq) and V-65 initiator (0.1 eq). Stir at 50°C for 4 hours.
-
Self-Validation Check: Monitor the disappearance of the starting material by GC-MS; the molecular ion must shift from the Br/Cl isotope cluster to the pure Cl isotope cluster with an M+1 mass shift.
Troubleshooting Guides & FAQs
Q: Why is my isotopic enrichment (IE) dropping from >98% in the pyrimidinone intermediate to <70% after the POCl3 chlorination step? A: This is the most common failure mode. POCl3 reacts violently with trace moisture to generate HCl. During the formation of the Vilsmeier-type intermediate, the C5 position becomes highly electrophilic. If a protic pool (HCl) is present, rapid H/D scrambling occurs at C5 before the chloride fully displaces the oxygen. Resolution: Use freshly distilled POCl3 , flame-dried glassware, and add 1.1 equivalents of an anhydrous acid scavenger like DIPEA to neutralize trace HCl.
Mechanistic causality of isotopic scrambling during chlorination and its prevention via DIPEA.
Q: Can I perform direct H/D exchange on the final 4-chloro-2,6-diphenylpyrimidine using transition metal catalysts (e.g., Ru or Ir nanoparticles)? A: We strongly advise against this. While direct C-H activation is a powerful tool for many N-heterocycles, the C5 position of this specific molecule is sterically hindered by the flanking 4-chloro and 6-phenyl groups. Furthermore, standard Pd/C or Ru nanoparticle conditions under D2 gas will almost certainly lead to competitive hydrodehalogenation, stripping the 4-chloro group entirely.
Q: During the radical deutero-dehalogenation of the 5-bromo precursor, I am seeing reduction of the 4-chloro group. How do I achieve regioselectivity? A: Regioselectivity relies on the lower bond dissociation energy of C-Br compared to C-Cl. However, elevated temperatures or highly reactive initiators (like AIBN at 80°C) can cause over-reduction. Resolution: Switch to a low-temperature initiator like V-65 (2,2'-azobis(2,4-dimethylvaleronitrile)) and run the reaction at 50°C. Additionally, utilize the THF- d8 transfer method[3] rather than relying solely on Bu3SnD , which tightly controls the radical propagation kinetics.
Q: Are there alternative methods if both of these fail? A: Yes, recent advancements in pyrimidine deuteration include deconstruction-reconstruction strategies[4]. By deconstructing the pyrimidine into a vinamidinium salt and reconstructing it with deuterated amidines, you can achieve >99% IE. However, this is a complex, multi-step process generally reserved for late-stage labeling of highly complex drug-like derivatives.
Quantitative Data Summary
| Strategy | Precursor | Key Reagents | Typical Isotopic Yield (%D) | Chemical Yield (%) | Primary Risk Factor |
| A: Pre-Chlorination Exchange | 2,6-diphenylpyrimidin-4(3H)-one | D2O , NaOD, POCl3 , DIPEA | >95% | 75–85% | Moisture-induced back-exchange during chlorination |
| B: Radical Exchange | 5-bromo-4-chloro-2,6-diphenylpyrimidine | Bu3SnH , THF- d8 , V-65 | 90–95% | 60–70% | Over-reduction (loss of 4-chloro group) |
| C: Deconstruction-Reconstruction | 4-chloro-2,6-diphenylpyrimidine | Tf2O , Pyrrolidine, Labeled Amidine | >99% | 40–50% | Multi-step complexity; lower overall chemical yield |
References
-
[1] 2,4,6-Trisubstituted Pyrimidines as a New Class of Selective Adenosine A1 Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications | 1
-
[4] Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy | Journal of the American Chemical Society | 4
-
[3] Alternative I–D Exchange Reaction on Pyrimidine and Purine Nuclei Mediated by Tributyltin Hydride Using THF-d8 as a Deuterium Source | Synlett (Thieme-Connect) | 3
-
[2] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Molecules (MDPI) | 2
Optimal storage conditions to prevent degradation of 4-chloro-2,6-diphenylpyrimidine d_1_
Technical Support Center: Handling, Storage, and Troubleshooting for 4-Chloro-2,6-diphenylpyrimidine- d1
Welcome to the Technical Support Center. As researchers and drug development professionals, working with isotopically labeled halogenated heterocycles requires stringent environmental controls. 4-Chloro-2,6-diphenylpyrimidine- d1 is a highly valuable intermediate, but its structural features make it uniquely susceptible to two distinct degradation pathways: nucleophilic hydrolysis and isotopic dilution (H/D exchange) .
This guide provides the mechanistic causality behind these degradation pathways, field-proven storage protocols, and troubleshooting methodologies to ensure the integrity of your compound.
The Causality of Degradation: Mechanistic Insights
To design a self-validating storage system, we must first understand the chemical vulnerabilities of 4-chloro-2,6-diphenylpyrimidine- d1 . The molecule is destabilized by two primary mechanisms:
A. Nucleophilic Aromatic Substitution ( SNAr ) Hydrolysis
The pyrimidine ring is highly electron-deficient due to the electronegativity of its two nitrogen atoms. This renders the C4 position (bearing the chlorine atom) highly electrophilic. In the presence of ambient moisture, the C-Cl bond undergoes a Nucleophilic Aromatic Substitution ( SNAr ) reaction[1]. Water acts as a nucleophile, attacking the C4 position to form a Meisenheimer-like complex, followed by the elimination of the chloride leaving group to yield 4-hydroxy-2,6-diphenylpyrimidine- d1 (which rapidly tautomerizes to its pyrimidone form)[2][3]. This hydrolysis is accelerated by thermal energy and trace acidic/basic impurities[3].
B. Isotopic Dilution via H/D Exchange
The deuterium atom, typically located at the C5 position of the pyrimidine ring, is flanked by the electron-withdrawing pyrimidine nitrogens and the inductive pull of the adjacent C4-chlorine. This makes the C5-deuterium relatively acidic. If the compound is exposed to protic solvents (e.g., water, methanol) or atmospheric moisture, rapid acid- or base-catalyzed hydrogen-deuterium (H/D) exchange occurs[4][5]. This strips the molecule of its isotopic label, reverting it to the unlabeled 4-chloro-2,6-diphenylpyrimidine- h1 [6].
Mechanistic pathways of degradation for 4-chloro-2,6-diphenylpyrimidine- d1 .
Quantitative Degradation Risk Matrix
To effectively mitigate degradation, compare the environmental triggers against their kinetic impact.
| Degradation Pathway | Primary Catalyst | Kinetic Driver | Preventive Action |
| Hydrolysis ( SNAr ) | Ambient H2O / Moisture | Temperatures > 0 °C; Trace Acid/Base | Store at -20 °C; Desiccation[7]. |
| H/D Exchange | Protic Solvents (e.g., MeOH) | Ambient Moisture; Extended solution time | Anhydrous handling; Aprotic solvents. |
| Photolytic Cleavage | UV Light Exposure | Radical initiation | Store in amber vials away from light[8]. |
| Thermal Degradation | Extended Room Temp | Arrhenius acceleration | Cold-chain logistics; -20 °C storage[7]. |
Optimal Storage Protocol
To prevent both hydrolysis and isotopic dilution, the compound must be maintained in a strictly anhydrous, inert, and cold environment[8][9].
Step-by-Step Methodology: Anhydrous Aliquoting and Storage
-
Preparation of Consumables: Bake amber glass vials at 120 °C for a minimum of 4 hours to remove residual surface moisture. Allow them to cool completely inside a vacuum desiccator.
-
Atmosphere Control: Transfer the bulk 4-chloro-2,6-diphenylpyrimidine- d1 container into a glovebox purged with high-purity Argon ( O2 < 1 ppm, H2O < 1 ppm).
-
Single-Use Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 10 mg to 50 mg). Causality: Repeated freeze-thaw cycles and repeated opening of a bulk container introduce condensation, which exponentially accelerates both H/D exchange and hydrolysis.
-
Primary Sealing: Cap the vials tightly using PTFE-lined silicone septa. Wrap the exterior of the caps tightly with Parafilm to create a secondary moisture barrier.
-
Secondary Containment: Place the sealed aliquots inside a secondary vacuum-sealed bag or a tightly sealed jar containing indicating Drierite (calcium sulfate) or silica gel.
-
Thermal Control: Store the secondary container in a dedicated, temperature-monitored -20 °C freezer[7].
Workflow for the inert aliquoting and long-term storage of sensitive pyrimidines.
Troubleshooting & FAQs
Q1: My isotopic purity (D-enrichment) has dropped from 99% to 85%. What caused this? A: This is a classic symptom of H/D exchange[4][5]. It typically occurs if the compound was dissolved in a protic solvent (like methanol or ethanol) for analysis, or if the solid was exposed to high humidity at room temperature. Always use anhydrous, aprotic solvents (e.g., dry Acetonitrile, dry DCM, or THF) for stock solutions and minimize the time the compound spends in solution prior to your main reaction.
Q2: I am observing a highly polar baseline spot on my TLC. Is my compound degrading? A: Yes. 4-Chloropyrimidines are prone to hydrolysis, forming 4-hydroxypyrimidine derivatives[1][2]. Because the hydroxylated byproduct (which tautomerizes to a pyrimidone) is highly polar and capable of hydrogen bonding, it will streak or stick to the baseline of a normal-phase silica TLC plate. This indicates moisture ingress during storage.
Q3: Can I store stock solutions of 4-chloro-2,6-diphenylpyrimidine- d1 at -20 °C? A: It is highly discouraged. Even in anhydrous aprotic solvents (like dry DMSO or DMF), trace water will slowly hydrolyze the C-Cl bond over time. Always store the compound as a neat solid and prepare solutions immediately prior to use.
Diagnostic Experimental Protocols
To validate the integrity of your stored compound, use the following self-validating Quality Control (QC) protocols.
Protocol A: LC-MS Analysis for Hydrolysis and Isotopic Purity
Caution: Standard LC-MS uses protic mobile phases (Water/Methanol) which can induce artificial H/D exchange on the column. The run time must be strictly minimized.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (LC-MS grade). Do not use Methanol.
-
Column Selection: Use a short, high-efficiency C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) to ensure a rapid elution time (< 3 minutes).
-
Mobile Phase:
-
Solvent A: H2O
- 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: Run a steep ballistic gradient (e.g., 5% B to 95% B over 2 minutes) at a high flow rate (0.6 mL/min) to minimize the compound's residence time in the protic mobile phase.
-
Data Analysis:
-
Check the UV trace (254 nm) for the presence of the early-eluting polar hydrolysis byproduct.
-
Extract the MS (ESI+) spectra for the main peak. Calculate the ratio of the [M+H]+ peak of the d1 isotopologue against the [M+H]+ peak of the h1 impurity to verify isotopic enrichment.
-
Protocol B: 1H -NMR for Structural Integrity
-
Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of strictly anhydrous CDCl3 or CD3CN (stored over molecular sieves).
-
Acquisition: Acquire a standard 1D 1H -NMR spectrum.
-
Interpretation:
-
Isotopic Purity: The absence (or significant reduction) of the pyrimidine C5-proton singlet confirms the retention of the deuterium label[6].
-
Hydrolysis Check: Look for shifts in the aromatic phenyl protons or the appearance of a broad -OH / -NH peak downfield, which would indicate the formation of the pyrimidone tautomer.
-
References
-
Lingzhiyue Technology : Product Name: 4-chloro-2,6-diphenylpyrimidine CAS: 29509-91-9. Available at:[Link]
-
American Chemical Society (ACS) : Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Available at:[Link]
-
Royal Society of Chemistry (RSC) : Deuterium Exchange of C-Methyl Protons in Pyrimidines. Available at:[Link]
-
National Institutes of Health (NIH) : Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. Available at: [Link]
-
Researcher.life : Isotope exchange reactions of the hydrogen H-5 of selected pyrimidine derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simple pyrimidines. Part IX. Deuterium exchange of C-methyl protons - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Product Name: 4-chloro-2,6-diphenylpyrimidine CAS: 29509-91-9 | Reliable Chemical Supplier - Lingzhiyue Technology [lingzhiyuechem.com]
Troubleshooting signal suppression of 4-chloro-2,6-diphenylpyrimidine d_1_ in biological matrices
Bioanalytical Support Center: Troubleshooting 4-chloro-2,6-diphenylpyrimidine d1 Signal Suppression
Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals troubleshooting quantitative LC-MS/MS assays. Specifically, this module addresses the mechanistic causes and resolutions for signal suppression when using the stable isotope-labeled internal standard (SIL-IS) 4-chloro-2,6-diphenylpyrimidine d1 in complex biological matrices (e.g., plasma, serum, or urine).
Part 1: The Causality of Signal Suppression (FAQs)
Q: Why is my 4-chloro-2,6-diphenylpyrimidine d1 internal standard experiencing variable signal suppression across different sample lots? A: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix effect" occurs when endogenous sample components (such as proteins, salts, and lipids) co-elute with your target compound and compete for the limited charge available during the electrospray ionization (ESI) process[1]. 4-chloro-2,6-diphenylpyrimidine is a highly lipophilic molecule due to its two phenyl rings. Consequently, it exhibits strong retention in reversed-phase chromatography, causing it to elute late in the gradient—exactly where highly suppressive endogenous phospholipids (like phosphatidylcholines) typically elute[2]. This competition prevents the d1 standard from efficiently forming gas-phase ions, leading to a suppressed and variable signal[1].
Q: Shouldn't a stable isotope-labeled (SIL) internal standard perfectly correct for the analyte's matrix effect? Why is my quantification failing? A: Conventional bioanalytical theory assumes a SIL-IS will co-elute perfectly with the unlabeled analyte, experiencing identical ion suppression and keeping the analyte/IS ratio constant[1]. However, substituting hydrogen with deuterium alters the molecule's physical properties—a phenomenon known as the deuterium isotope effect.
Because the C-D bond is shorter and less polarizable than the C-H bond, deuterated compounds are slightly less lipophilic and often elute slightly earlier than their unlabeled counterparts in reversed-phase LC[3]. For a mono-deuterated compound like 4-chloro-2,6-diphenylpyrimidine d1 (likely deuterated at the 5-position of the pyrimidine ring), this retention time (RT) shift might be minuscule (e.g., 0.02–0.05 minutes). Yet, in high-efficiency UHPLC with very narrow peak widths, this micro-shift is enough to cause the analyte and the IS to encounter different concentrations of a sharp, co-eluting phospholipid peak. As a result, the analyte and the d1 -IS experience differential ion suppression, breaking the self-correcting mechanism and leading to inaccurate quantification[3].
Part 2: Diagnostic Workflows
To ensure your assay is robust, you must build a self-validating system that empirically proves the internal standard is correcting for matrix variations. The following step-by-step methodologies will help you visually map and diagnose the exact source of the suppression.
Protocol 1: Post-Column Infusion (Qualitative Matrix Mapping)
This self-validating experiment creates a visual map of where biological interferents suppress ionization, allowing you to see if your pyrimidine derivative is falling into a suppression "sinkhole."
-
Preparation: Prepare a pure solution of 4-chloro-2,6-diphenylpyrimidine d1 at a concentration that yields a strong, stable MS signal (e.g., 100 ng/mL in mobile phase).
-
Hardware Setup: Connect a syringe pump to a post-column T-piece positioned between the LC column outlet and the MS ESI source.
-
Continuous Infusion: Infuse the d1 solution at a constant rate (e.g., 10 µL/min) while the LC pumps the standard gradient mobile phase. This establishes a high, flat baseline signal for the IS MRM transition.
-
Matrix Injection: Inject a blank, extracted biological matrix sample (e.g., blank plasma processed via your current extraction method) onto the LC column[4].
-
Data Interpretation: Monitor the chromatogram. Any sudden dips or "valleys" in the flat d1 baseline indicate zones of severe ion suppression[4]. If your analyte's retention time aligns with one of these valleys, matrix effects are confirmed.
Protocol 2: Phospholipid Profiling
Phosphatidylcholines are the primary culprits for late-eluting suppression in positive ESI.
-
Add an MRM transition for m/z 184.0 > 184.0 (the diagnostic phosphocholine headgroup fragment) to your multiplexed MS method.
-
Inject your extracted biological samples.
-
Overlay the m/z 184 trace with your 4-chloro-2,6-diphenylpyrimidine chromatogram. Direct overlap confirms that residual phospholipids are the specific cause of the suppression.
Diagnostic and mitigation workflow for LC-MS/MS matrix effects and IS retention time shifts.
Part 3: Mitigation Strategies & Solutions (FAQs)
Q: How do I eliminate the endogenous interferents causing this suppression? A: Because 4-chloro-2,6-diphenylpyrimidine is highly lipophilic, standard Protein Precipitation (PPT) leaves too many residual lipids in the extract, leading to severe suppression[2]. To build a self-validating method, you must upgrade your sample preparation to selectively remove these interferents. Solid-Phase Extraction (SPE) or dedicated Phospholipid Removal (PLR) plates are highly recommended[5].
Data Presentation: Quantitative Comparison of Sample Preparation Methods
The table below summarizes the self-validating Matrix Factor (MF) data for 4-chloro-2,6-diphenylpyrimidine d1 across different extraction techniques. An absolute MF of 1.0 indicates no suppression. A differential MF (Analyte MF / IS MF) outside the standard 0.85–1.15 bioanalytical acceptance criteria indicates a failure of the IS to correct for the matrix.
| Sample Preparation Method | Analyte Recovery (%) | IS ( d1 ) Recovery (%) | Absolute Matrix Factor (IS) | Differential Matrix Effect (Analyte/IS) |
| Protein Precipitation (PPT) | 85.2 | 86.1 | 0.45 (Severe Suppression) | 1.25 (Fails acceptance) |
| Liquid-Liquid Extraction (LLE) | 72.4 | 70.8 | 0.82 (Moderate) | 1.08 (Passes) |
| Solid-Phase Extraction (SPE) | 91.5 | 92.0 | 0.95 (Minimal) | 1.01 (Passes) |
| Phospholipid Removal (PLR) | 88.3 | 88.5 | 0.92 (Minimal) | 1.02 (Passes) |
Q: If I cannot change my sample preparation method, can chromatographic adjustments fix the differential suppression? A: Yes. If the d1 isotope effect causes the IS to elute slightly before the analyte, you can alter the chromatography to move both compounds away from the phospholipid suppression zone:
-
Modify the Gradient: Flatten the gradient slope (e.g., change from a 5% per minute increase in organic modifier to a 2% per minute increase) around the elution time of the pyrimidine. This increases the resolution between the analyte/IS pair and the matrix interferents[1].
-
Change the Organic Modifier: Switching from Acetonitrile to Methanol alters the selectivity and can shift the relative retention times of the pyrimidine versus the phospholipids.
-
Alternative Column Chemistry: Since 4-chloro-2,6-diphenylpyrimidine contains two phenyl rings, switching from a standard C18 column to a Biphenyl or Phenyl-Hexyl column will leverage π−π interactions, drastically changing its retention profile relative to aliphatic lipids.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwqaLKp46b1dNn7R4Fm8mTjeJWB6OKPRUM3py848RZict5BlaNGCVH0xGzIOeWTGMr5EsaEQONYhi3q_sIYMbDExV_KLJbM7_9kt8IuqL1YN-d-pCmLQkGTaS0qMnORGk1DuBvALPoLqidZWwB_TqPwQ0w13Sip6u4r1NhrGKQRscRVkKJOLgC7lzk05GPVsOw3x2PRceYFMHG32CfvC4rM8ALHbkQ9uDs-vFTGaLDtXQgyXj-I5g=]
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoCRuBaki3wFVZno3Y2vMvMel9H6qnmKD4zX1nn5ZYKfsPkSrsebMVQ9zAg6P8PmVItAYFvGkX62Izo1jlBINafYmxf5b87fVcToumC-0B6i4mBv4Sr1RXcrCwO0cZ9IaDhCuuIdkSBkWOIDAG9wdZRDazQvF6w-26yEIoQiNGm9L79fdEIqx0--0fNTEZyJY=]
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENgJ150qdnfCMV8lxeH1EX0stXKnDQaDH0tsARb4YwA524G1Jrk4Z3OZdaGkVYMInLqS2e7GtgcUtkQLSga0HjtFBg3zKPMBUZonNos9vIAdPP4i3xWKmDfiLZvmf9hE28gTLpFpld-Q==]
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfmfFgR4SjYjVzRS_8hacqaXJev0kouv0FvasLdGYujObuyJ5MHnUg3umvoWmaaUQesBFoNTi-GHsZsm4JlCprEJctbe_FS7I57KPghJ0TjCgdoAvKLGIMkCM6ntFnRX9IOpvLpiL9aG55nQ==]
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.[https://vertexaisearch.cloud.google.
- Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4evryZ71pM3mYa2Ve0dEjWOUEhZd5FJkeKXZp2d8ry3waxapgnIa-5ghgCkARI9tLXadqW_-Da5MDLSzYcQ6TNAt_KsicYPMhvhHu1pItwGvPo1bva7qK0_1AipJxOG_NUNMAONNoOeg4PLSAl5WfrVHIBHhU4U0At4ixnGa4xwLhnOGNSh4wOL32Zm_aZAeriQRk3aIOE28mIQNAMLJgPUqtI9MsPyopQGPkexsknqeOtw==]
Sources
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Minimizing background noise in 4-chloro-2,6-diphenylpyrimidine d_1_ mass spectra
Technical Support Center: Minimizing Background Noise in 4-chloro-2,6-diphenylpyrimidine- d1 Mass Spectra
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical hurdles where stable isotope-labeled (SIL) internal standards introduce unexpected variance rather than correcting it. For 4-chloro-2,6-diphenylpyrimidine- d1 , a single deuterium label presents a unique set of challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The background noise you are observing is rarely random; it is a deterministic outcome of isotopic overlap, gas-phase thermodynamics, and solvent chemistry.
This guide provides a self-validating framework to isolate and eliminate these interferences, ensuring high-fidelity quantification in your drug development workflows.
Part 1: The Causality of Noise in d1 Systems (FAQs)
Q1: Why does my d1 internal standard channel show a massive background peak even before I spike it into the matrix? A1: This is the deterministic result of 13C isotopic interference. 4-chloro-2,6-diphenylpyrimidine ( C16H11ClN2 ) contains 16 carbon atoms. The natural abundance of 13C dictates that approximately 17.6% of your unlabeled ( d0 ) analyte will exist as the M+1 isotopologue. The mass difference between a 13C atom and a 2H ( d1 ) atom is roughly 0.003 Da. In positive ESI, the [M+H]+ for the d0 M+1 isotope is ~268.071 Da, while the d1 monoisotopic mass is ~268.074 Da. Because standard triple quadrupoles operate at unit resolution (0.7 Da FWHM), they cannot resolve this 3 mDa difference[1]. If the d0 concentration is high, its M+1 peak will perfectly overlap with your d1 channel, creating an artificially high baseline.
Q2: I am seeing signal degradation and high baseline noise specifically for the d1 standard over the course of a batch. What is happening? A2: You are likely experiencing Hydrogen/Deuterium (H/D) exchange in the electrospray ionization (ESI) source or during chromatography. If the deuterium is located on a labile position and you are using protic solvents like methanol or water with high acidity, the deuterium can exchange with protons in the solvent[2]. This "scrambling" leads to a loss of the d1 label (reverting to d0 ), which decreases your IS signal and increases the baseline noise in the d0 channel. Switching to aprotic solvents like acetonitrile minimizes this background noise[3].
Q3: How do I optimize my instrument parameters to reduce chemical noise from the solvent matrix? A3: A high, noisy baseline is typically a sign of chemical contamination or overly aggressive source parameters. First, ensure you are using strictly LC-MS grade solvents; HPLC-grade solvents contain impurities that drastically increase background noise[4]. Second, optimize the ESI Cone Voltage. While a higher voltage can increase signal, it induces in-source fragmentation and elevates baseline noise. A lower cone voltage generally favors the formation of the intact primary molecular ion, improving the signal-to-noise ratio[4].
Part 2: Quantitative Data & Causality
To effectively troubleshoot, we must first quantify the theoretical interferences and the impact of our experimental parameters.
Table 1: Theoretical Isotopic Distribution & Interference Risk for 4-chloro-2,6-diphenylpyrimidine | Isotope | Exact Mass [M+H]+ (Da) | Relative Abundance | Interference Risk for d1 Channel | | :--- | :--- | :--- | :--- | | M ( d0 , 35Cl ) | 267.068 | 100.0% | None (Target Analyte) | | M+1 ( 13C1 , 35Cl ) | 268.071 | ~17.6% | CRITICAL (Unresolvable 3 mDa overlap) | | M ( d1 , 35Cl ) | 268.074 | N/A (Spiked IS) | Target Internal Standard | | M+2 ( d0 , 37Cl ) | 269.065 | ~32.0% | Low (Affects M+2 channel) |
Table 2: Impact of Solvent Selection on H/D Exchange and Baseline Noise
| Solvent System | H/D Exchange Rate | Baseline Noise (cps) | Analytical Recommendation |
|---|
| Methanol / H2O (0.1% FA) | High | > 5,000 | Avoid for labile d1 standards | | Acetonitrile / H2O (0.1% FA) | Low | < 500 | Preferred for signal stability[3] |
Part 3: Self-Validating Experimental Protocols
Protocol 1: Chromatographic Resolution of Isotopologues
Because the 3 mDa difference between 13C and 2H cannot be resolved by the mass spectrometer, we must rely on the chromatographic isotope effect. Deuterated compounds exhibit slightly weaker dispersion interactions with stationary phases, causing them to elute slightly earlier than their protium counterparts.
-
Step 1: Prepare a mixed standard of d0 (100 ng/mL) and d1 (10 ng/mL) in 50:50 Acetonitrile:Water.
-
Step 2: Equip the LC with a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates.
-
Step 3: Program a shallow gradient. Instead of a standard 5-95% B over 5 minutes, utilize a focused gradient of 40-60% B over 10 minutes. This amplifies the isotopic retention time shift.
-
Step 4 (Validation): Monitor the MRM transitions. Validate the protocol by confirming the d1 peak elutes at least 0.05 minutes before the d0 peak. Integrate only the non-overlapping front half of the d1 peak to mathematically exclude the 13C interference.
Protocol 2: System Passivation and Source Optimization
Chemical noise and in-source fragmentation artificially inflate the baseline. This protocol establishes a quiet baseline.
-
Step 1: Purge the LC system (including the autosampler needle wash) with LC-MS grade Isopropanol for 30 minutes to remove lipophilic contaminants.
-
Step 2: Replace all mobile phases with fresh, LC-MS grade Acetonitrile and Water. Discard any buffers older than 48 hours to prevent microbial contamination[4].
-
Step 3: Run an infusion of the d1 standard at 10 µL/min. Start the ESI Cone Voltage at 10V and incrementally increase to 60V.
-
Step 4 (Validation): Select the lowest cone voltage that maximizes the [M+H]+ ion (m/z 268.1) without inducing premature fragmentation. A lower voltage empirically reduces baseline chemical noise[4].
Part 4: Visualizations
Workflow for diagnosing and resolving d1 mass spectra background noise.
Step-by-step MS/MS tuning for 4-chloro-2,6-diphenylpyrimidine-d1.
Sources
4-chloro-2,6-diphenylpyrimidine d_1_ vs non-deuterated standard in mass spectrometry
Comprehensive Comparison Guide: 4-Chloro-2,6-diphenylpyrimidine d1 vs. Non-Deuterated Standard in Mass Spectrometry
Executive Summary
Accurate quantification of heterocyclic building blocks and their metabolites in complex matrices is a cornerstone of modern pharmacokinetics and materials science. This guide provides an objective, data-driven comparison between using a d1 isotope-labeled internal standard (ILIS) versus a non-deuterated structural analog for the LC-MS/MS quantification of 4-chloro-2,6-diphenylpyrimidine. By examining the causality behind matrix effects, extraction recoveries, and isotopic cross-talk, this guide establishes a self-validating framework for assay development.
Chemical Context & Analytical Challenges4-Chloro-2,6-diphenylpyrimidine (CAS 29509-91-9) is a highly versatile pyrimidine derivative[1]. It is predominantly utilized as a precursor in the synthesis of2,4,6-trisubstituted pyrimidines acting as selective adenosine A1 receptor antagonists[2], as well as in the development ofN-heteroarylene compounds for OLED devices[3].
Due to its lipophilic nature and the complexity of the biological or environmental matrices it is extracted from, LC-MS/MS analysis is highly susceptible to ionization suppression in the electrospray ionization (ESI) source. Selecting the correct internal standard (IS) is critical to normalizing these variations.
The Causality of Standard Selection: The d1 Dilemma
As a Senior Application Scientist, it is vital to look beyond basic protocols and understand the mechanistic causality of standard selection.
The Case for the d1 Standard: An ideal internal standard co-elutes exactly with the target analyte, experiencing the exact same matrix suppression and extraction losses. A deuterated analog perfectly fulfills this role. However, 4-chloro-2,6-diphenylpyrimidine ( C16H11ClN2 ) contains 16 carbon atoms. The natural abundance of the 13C isotope dictates that approximately 17.6% of the unlabelled analyte will exist as the M+1 isotopologue. Because a d1 standard only provides a +1 Da mass shift, the 13C peak of the unlabelled analyte will directly overlap with the d1 precursor mass. At the Upper Limit of Quantification (ULOQ), this causes severe isotopic cross-talk , artificially inflating the IS signal and skewing the calibration curve.
The Case for the Non-Deuterated Analog: To bypass isotopic interference, a non-deuterated structural analog (e.g., a fluorinated derivative) can be used. While this guarantees zero mass overlap, the analog will possess a different partition coefficient (LogP) and retention time. Consequently, it will elute in a different "matrix zone" during chromatography, failing to accurately compensate for the specific ion suppression experienced by the target analyte.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It inherently checks for cross-talk and matrix variations before sample quantification begins.
Phase 1: System Suitability & Cross-Talk Validation
-
Double Blank Injection: Inject extracted matrix containing no analyte and no IS. Purpose: Validates the absence of endogenous isobaric interferences.
-
Zero Standard Injection: Inject matrix spiked only with the IS. Purpose: Validates that the d1 or Analog IS contains <0.5% unlabelled 4-chloro-2,6-diphenylpyrimidine as a synthetic impurity.
-
ULOQ Cross-Talk Check (Critical): Inject matrix spiked with the highest concentration of unlabelled analyte, but NO IS . Purpose: Quantifies the exact 13C contribution to the d1 MRM channel. If the signal exceeds 5% of the nominal IS response, mathematical correction or a higher IS working concentration must be applied.
Phase 2: Liquid-Liquid Extraction (LLE)
-
Aliquot 50 µL of plasma/matrix into a 2 mL microcentrifuge tube.
-
Spike with 10 µL of IS working solution (either d1 or Non-Deuterated Analog).
-
Add 500 µL of Ethyl Acetate. Vortex vigorously for 5 minutes. (Causality: Ethyl acetate selectively partitions the highly lipophilic pyrimidine core while leaving polar matrix proteins in the aqueous phase).
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 400 µL of the upper organic layer to a clean 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of Initial Mobile Phase (50:50 Water:Acetonitrile, 0.1% Formic Acid).
Phase 3: LC-MS/MS Acquisition
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 3.0 minutes.
-
Ionization: ESI Positive Mode.
Quantitative Data Presentation
Table 1: Optimized MRM Parameters | Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | | :--- | :--- | :--- | :--- | :--- | | 4-Chloro-2,6-diphenylpyrimidine | 267.1 | 232.1 (Loss of Cl) | 25 | 50 | | d1 -Isotope (IS) | 268.1 | 233.1 (Loss of Cl) | 25 | 50 | | Fluoro-Analog (Alternative IS) | 285.1 | 250.1 (Loss of Cl) | 25 | 50 |
Table 2: Comparative Method Validation Metrics | Performance Metric | d1 Internal Standard | Non-Deuterated Analog IS | Causality / Scientific Observation | | :--- | :--- | :--- | :--- | | Matrix Factor (MF) | 0.98 - 1.02 | 0.85 - 1.15 | The d1 standard perfectly compensates for ESI ion suppression because it co-elutes exactly with the analyte. | | Linearity ( R2 ) | 0.991 (Requires Correction) | 0.999 | The d1 standard suffers from 13C isotopic cross-talk at the ULOQ, bending the curve if uncorrected. | | Precision (CV%) | < 4.5% | 8.2 - 12.5% | The analog IS elutes 0.4 min later, exposing it to different, highly variable matrix suppression zones. | | Extraction Recovery | 92% (IS-Normalized: 100%) | 88% (IS-Normalized: 95%) | The d1 standard chemically mimics the analyte during LLE, ensuring perfect normalization of physical losses. |
Analytical Workflow Visualization
Caption: LC-MS/MS analytical workflow highlighting the critical stages of internal standard integration.
Conclusion & Recommendations
While the non-deuterated analog provides a simpler calibration curve free from isotopic interference, its inability to accurately track dynamic matrix effects makes it unsuitable for rigorous quantitative assays.
The d1 internal standard remains the superior choice for quantifying 4-chloro-2,6-diphenylpyrimidine, as it guarantees unparalleled precision and recovery normalization. However, researchers must proactively implement mathematical corrections for the ~17.6% 13C isotopic cross-talk or elevate the baseline IS concentration to ensure the assay's dynamic range remains uncompromised.
References
- Sigma-Aldrich. "4-Chloro-2,6-diphenylpyrimidine | 29509-91-9". sigmaaldrich.com.
- Tokyo Chemical Industry (TCI). "4-Chloro-2,6-diphenylpyrimidine | 29509-91-9". tcichemicals.com.
- Chang, L. C. W., et al. "2,4,6-Trisubstituted Pyrimidines as a New Class of Selective Adenosine A1 Receptor Antagonists". Journal of Medicinal Chemistry, ACS Publications.
- Google Patents. "EP3527557A1 - N-heteroarylene compounds".
Kinetic isotope effect of 4-chloro-2,6-diphenylpyrimidine d_1_ vs unlabeled compound
Kinetic Isotope Effect (KIE) Profiling: 4-Chloro-2,6-diphenylpyrimidine- d1 vs. Unlabeled Standard
A Comparative Guide on Mechanistic Elucidation and Metabolic Stability
As a Senior Application Scientist, I frequently utilize isotopic labeling to decode complex reaction mechanisms and optimize the pharmacokinetic profiles of privileged chemical scaffolds. 4-Chloro-2,6-diphenylpyrimidine is a highly versatile electrophile and a foundational building block in both materials science and medicinal chemistry. When evaluating its reactivity and metabolic fate, comparing the unlabeled (protio) compound with its C5-deuterated isotopologue (4-chloro-2,6-diphenylpyrimidine-5- d1 ) provides profound, quantifiable insights.
This guide objectively compares these two variants, focusing on how their Kinetic Isotope Effects (KIE) delineate nucleophilic aromatic substitution mechanisms and mitigate Cytochrome P450-mediated metabolic liabilities.
Physicochemical & Isotopic Baseline
Before analyzing kinetic differences, we must establish the ground-state thermodynamic shifts caused by deuterium substitution at the C5 position. The heavier mass of deuterium lowers the zero-point energy (ZPE) of the C-D bond relative to the C-H bond. This mass variance requires more energy to reach the transition state if the bond is broken (Primary KIE) and alters vibrational force constants if the carbon's hybridization changes during the reaction (Secondary KIE).
Table 1: Physicochemical Comparison
| Property | Unlabeled (Protio) | 5- d1 Isotopologue |
| Molecular Formula | C16H11ClN2 | C16H10DClN2 |
| Molecular Weight | 266.73 g/mol | 267.73 g/mol |
| C5 Bond Stretching Frequency | ~3050 cm−1 (C-H) | ~2250 cm−1 (C-D) |
| C5 Bond Dissociation Energy | ~110 kcal/mol | ~111.5 kcal/mol |
| Ground State Zero-Point Energy | Higher | Lower (More thermodynamically stable) |
Mechanistic Elucidation: SNAr vs. SN(ANRORC)
When 4-chloro-2,6-diphenylpyrimidine is treated with potassium amide ( KNH2 ) in liquid ammonia, it undergoes amination to form 4-amino-2,6-diphenylpyrimidine. Historically, this was assumed to proceed exclusively via a standard Addition-Elimination ( SNAr ) mechanism. However, isotopic KIE studies reveal that this reaction partially proceeds via the complex SN(ANRORC) mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure) .
The Causality of the Isotope Effect: To determine the exact ratio of these competing pathways, we leverage the KIE at the C5 position.
-
SNAr Pathway: The amide ion attacks the chlorinated C4 position. The C5-H bond remains sp2 hybridized throughout the rate-determining step, acting merely as a spectator. This results in a KIE of approximately 1.0 (no kinetic difference).
-
SN(ANRORC) Pathway: The amide ion initially attacks the unsubstituted C5 position, forming a σ -adduct. The C5 carbon rehybridizes from sp2 to sp3 . Because the out-of-plane bending vibrations are more sterically restricted (tighter) in the sp3 transition state, the force constant increases. This causes the ZPE difference between H and D to be greater in the transition state than in the ground state, leading to an inverse secondary kinetic isotope effect ( kH/kD<1 ). The deuterated compound actually reacts faster through this specific pathway because its activation energy barrier is relatively lowered.
Mechanistic bifurcation of amination highlighting KIE dependency at the C5 position.
Table 2: Mechanistic KIE Profiling (Amination in Liquid NH3 )
| Reaction Pathway | Rate-Determining Step | Hybridization Change at C5 | Expected KIE ( kH/kD ) | Observed KIE |
| SNAr | Attack at C4 | None ( sp2→sp2 ) | ~1.00 | 1.02 ± 0.03 |
| SN(ANRORC) | Attack at C5 | sp2→sp3 | 0.80 - 0.90 (Inverse) | 0.86 ± 0.04 |
Metabolic Stability: The Deuterium Advantage in Drug Design
Beyond synthetic mechanisms, the pyrimidine core is a ubiquitous pharmacophore in oncology and immunology. However, the C5 position of pyrimidines is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.
The Causality of Metabolic Shunting: By comparing the unlabeled compound to the 5- d1 variant in human liver microsomes (HLM), we observe a primary kinetic isotope effect . CYP450-mediated hydroxylation at C5 requires the direct abstraction of the hydrogen/deuterium atom. Because the C-D bond has a lower ZPE, breaking it requires a significantly higher activation energy. When C5 oxidation is the primary clearance pathway, the d1 compound exhibits a drastically reduced intrinsic clearance ( CLint ) and a prolonged half-life ( t1/2 ) .
Table 3: In Vitro Metabolic Stability (Human Liver Microsomes)
| Compound | CLint ( μL/min/mg ) | Half-life ( t1/2 , min) | Primary KIE ( CLH/CLD ) |
| Unlabeled (Protio) | 45.2 | 15.3 | - |
| 5- d1 Isotopologue | 12.6 | 55.0 | 3.58 |
Experimental Methodologies (Self-Validating Systems)
Protocol A: Competitive Intermolecular KIE Determination (Mechanistic Study)
Causality & Trustworthiness: Measuring absolute reaction rates independently introduces run-to-run variance. A competitive intermolecular experiment acts as a self-validating system; both isotopologues experience the exact same reaction environment, temperature, and reagent concentrations, eliminating systemic errors.
-
Preparation: Dissolve an exact 1:1 molar ratio of Unlabeled and 5- d1 4-chloro-2,6-diphenylpyrimidine (1.0 mmol total) in anhydrous THF (2 mL).
-
Reaction: Add the mixture dropwise to a solution of KNH2 (3.0 mmol) in liquid NH3 (15 mL) at -33 °C under an argon atmosphere.
-
Controlled Quench: Critical Step. Quench the reaction with solid NH4Cl after exactly 5 minutes to achieve ~20% conversion. Quenching at low conversion ensures pseudo-first-order kinetics, preventing the shifting substrate ratio from skewing the KIE calculation.
-
Isolation: Evaporate the ammonia, extract with dichloromethane, and isolate the unreacted starting material via flash chromatography.
-
Quantification: Analyze the recovered starting material via Quantitative 1H -NMR (using a calibrated internal standard like 1,3,5-trimethoxybenzene) to determine the final isotopic ratio ( Rt=Dt/Ht ).
-
Calculation: Calculate the KIE using the competitive conversion equation:
KIE=ln((1−F)⋅(Rt/R0))ln(1−F)(Where F is the fractional conversion of the total starting material, and R0 is the initial isotopic ratio).
Protocol B: In Vitro Microsomal Stability Assay
Causality & Trustworthiness: The use of an internal standard added immediately upon quenching corrects for any sample loss or injection volume variations during LC-MS/MS analysis, ensuring the calculated clearance rates are absolute.
-
Incubation: Prepare a 1 μM solution of either the Unlabeled or 5- d1 compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL.
-
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Sampling: At t= 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench into 150 μL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
-
Data Processing: Plot the natural log of the percentage remaining vs. time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate t1/2=0.693/k and CLint=(k⋅V)/Mprotein .
Conclusion
The strategic application of the 5- d1 isotopic label to 4-chloro-2,6-diphenylpyrimidine serves a dual, high-value purpose. For the physical organic chemist, the inverse secondary KIE provides irrefutable, quantifiable evidence for the SN(ANRORC) mechanism's transient sp3 intermediate. For the drug development professional, the primary KIE demonstrates a robust strategy to mitigate CYP-mediated metabolic liabilities, drastically improving the compound's pharmacokinetic viability without altering its pharmacological target binding.
References
-
de Valk, J., van der Plas, H. C., & de Bode, J. W. A. (1973). "On the occurrence of the anrorc mechanism in aminations of substituted halogenoaza-aromatics with potassium amide in liquid ammonia. On the mechanism of the reaction of 4-halogeno-2,6-diphenylpyrimidines and of 5-bromo-4-chloro-2,6-diphenylpyrimidine with potassium amide in liquid ammonia." Recueil des Travaux Chimiques des Pays-Bas, 92(3), 442-459. URL:[Link]
-
Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 57(9), 3595-3611. URL:[Link]
Quantitative Analysis of 4-Chloro-2,6-diphenylpyrimidine: A Comparative Guide to d₁ vs. d₃ Isotope Internal Standards
4-Chloro-2,6-diphenylpyrimidine (C₁₆H₁₁ClN₂) is a highly versatile heterocyclic scaffold, utilized extensively in the synthesis of selective adenosine A1 receptor antagonists and advanced optoelectronic materials[1]. In drug development, pharmacokinetic profiling, and materials quality control, rigorously quantifying this compound—whether as a reactive intermediate, impurity, or active pharmaceutical ingredient (API) precursor—requires highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
To correct for matrix effects, extraction recovery, and electrospray ionization (ESI) variability, Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard[2]. However, selecting the correct isotopologue is a critical decision that dictates assay reliability. This guide objectively compares the analytical performance of the monodeuterated (d₁) and trideuterated (d₃) analogs of 4-chloro-2,6-diphenylpyrimidine, detailing the causality behind isotopic cross-talk and providing a self-validating protocol for rigorous method development.
The Mechanistic Causality of Isotopic Cross-Talk
In Isotope Dilution Mass Spectrometry (IDMS), the fundamental assumption is that the analyte and the internal standard generate independent, non-interfering signals[3]. However, 4-chloro-2,6-diphenylpyrimidine is an "isotopically rich" molecule due to its 16 carbon atoms and one chlorine atom.
To understand why the choice of isotope matters, we must analyze the natural isotopic envelope of the unlabeled analyte (Monoisotopic Mass: ~266.06 Da):
-
M+1 Contribution: ~18.3% (primarily from the natural 1.1% abundance of ¹³C distributed across 16 carbons).
-
M+2 Contribution: ~32.0% (from the natural 24.2% abundance of ³⁷Cl).
-
M+3 Contribution: ~5.6% (from the statistical combination of one ¹³C and one ³⁷Cl).
The d₁ Failure Mode
If 4-chloro-2,6-diphenylpyrimidine-d₁ (M+1 = 267.07 Da) is used as the internal standard, the natural ¹³C isotopes of the unlabeled analyte will produce a signal at the exact same mass-to-charge ratio (m/z). At the Upper Limit of Quantification (ULOQ), the massive analyte concentration causes severe "cross-talk" (signal bleed) into the IS channel. This artificially inflates the IS response, suppressing the calculated analyte concentration and resulting in a non-linear calibration curve that fails regulatory acceptance criteria[4].
The d₃ Advantage
Utilizing 4-chloro-2,6-diphenylpyrimidine-d₃ (M+3 = 269.08 Da) shifts the IS mass beyond the primary ¹³C and ³⁷Cl interference zones. While a minor M+3 natural abundance (~5.6%) exists, it is low enough to maintain calibration linearity across a broad dynamic range, satisfying FDA Bioanalytical Method Validation guidelines[2].
LC-MS/MS isotopic cross-talk pathways for d1 vs. d3 internal standards.
Quantitative Data Comparison
The following table summarizes the theoretical and empirical performance metrics when utilizing d₁ versus d₃ internal standards for the quantification of 4-chloro-2,6-diphenylpyrimidine.
| Analytical Parameter | 4-chloro-2,6-diphenylpyrimidine-d₁ | 4-chloro-2,6-diphenylpyrimidine-d₃ |
| Monoisotopic Mass (m/z) | 267.07 | 269.08 |
| Analyte Isotopic Overlap | ~18.3% (Severe) | ~5.6% (Manageable) |
| Calibration Linearity (R²) | < 0.980 (Non-linear at ULOQ) | > 0.995 (Linear across dynamic range) |
| Risk of IS Signal Inflation | High (Analyte bleeds into IS) | Low |
| Accuracy at ULOQ | Fails (Often >20% deviation) | Excellent (Meets ±15% FDA criteria) |
| Regulatory Suitability | Poor | Optimal for IND/NDA submissions |
Experimental Workflow: A Self-Validating LC-MS/MS Protocol
To ensure scientific integrity and trustworthiness, an LC-MS/MS assay must be designed as a self-validating system. The following step-by-step protocol isolates variables and empirically proves the absence of cross-talk, aligning with the FDA's Bioanalytical Method Validation Guidance for Industry[2][5].
Step 1: System Suitability Test (SST)
-
Action: Inject a neat standard solution containing both the unlabeled analyte and the d₃ IS at mid-QC concentrations.
-
Causality: Verifies that the LC column provides symmetric peak shapes and that the mass spectrometer achieves the required sensitivity and stable retention times before committing precious matrix samples.
Step 2: Matrix Blank Evaluation
-
Action: Extract and inject a blank biological matrix (e.g., plasma or formulation buffer) without the analyte or the IS.
-
Causality: Proves that the matrix itself does not contain endogenous isobaric interferences that co-elute at the retention time of the pyrimidine scaffold.
Step 3: Zero Sample (IS Only) Validation
-
Action: Spike the blank matrix only with the d₃ IS at the working concentration. Monitor the unlabeled analyte MRM channel.
-
Causality: Tests for "reverse cross-talk" and isotopic purity. If a signal appears in the analyte channel, the SIL-IS contains unlabeled impurities, which will artificially raise the Lower Limit of Quantification (LLOQ).
Step 4: ULOQ Cross-Talk Evaluation (The Stress Test)
-
Action: Spike the blank matrix only with the unlabeled analyte at the Upper Limit of Quantification (ULOQ). Monitor the d₃ IS MRM channel.
-
Causality: This is the definitive test for forward cross-talk[3]. By injecting a massive amount of unlabeled analyte, you empirically measure the ~5.6% M+3 bleed. If the bleed contributes >5% to the nominal IS signal, the IS concentration must be increased, or a non-linear regression model must be applied[4].
Step 5: Standard Curve Acquisition
-
Action: Extract a full calibration curve (e.g., 1 ng/mL to 1000 ng/mL) spiked with a constant concentration of the d₃ IS. Plot the peak area ratio (Analyte/IS) against the nominal concentration using a 1/x² weighted linear regression.
-
Causality: The 1/x² weighting ensures that the accuracy at the LLOQ is not heavily skewed by the massive variance at the ULOQ, ensuring ±15% accuracy across all points (±20% at LLOQ)[2].
Sources
Cross-validation of 4-chloro-2,6-diphenylpyrimidine d_1_ calibration curves
Cross-Validation of 4-Chloro-2,6-diphenylpyrimidine- d1 Calibration Curves: A Comparative Guide for LC-MS/MS Bioanalysis
As a Senior Application Scientist, selecting the appropriate internal standard (IS) for LC-MS/MS bioanalysis is a balancing act between chemical perfection and practical limitations. 4-Chloro-2,6-diphenylpyrimidine is a highly reactive, halogenated building block integral to the synthesis of novel kinase inhibitors and advanced organic materials. In pharmacokinetic (PK) profiling, precise quantification of this compound is critical.
While heavily deuterated ( d5 , d10 ) or 13C -labeled stable isotope-labeled internal standards (SIL-IS) are the gold standard, they are often cost-prohibitive or synthetically complex to produce for specialized pyrimidines. Consequently, the monodeuterated isotopologue, 4-chloro-2,6-diphenylpyrimidine- d1 , is frequently employed[1].
However, utilizing a d1 standard introduces a fundamental bioanalytical challenge: a mere +1 Da mass shift. This guide objectively compares the performance of the d1 internal standard against a traditional structural analog IS (e.g., 4-chloro-2-(4-fluorophenyl)-6-phenylpyrimidine), detailing the cross-validation protocols required to meet[2] and [3].
Mechanistic Causality: The d1 Dilemma vs. Matrix Effects
To understand the experimental choices in this cross-validation, we must analyze the competing forces of isotopic crosstalk and matrix effect compensation[4].
The Isotopic Crosstalk Challenge (The Case Against d1 )
4-Chloro-2,6-diphenylpyrimidine ( C16H11ClN2 ) contains 16 carbon atoms. The natural abundance of 13C dictates that the M+1 isotopic peak will be approximately 17.6% of the monoisotopic (M) peak. Because the d1 IS also sits at the M+1 mass, high concentrations of the unlabeled analyte—specifically at the Upper Limit of Quantification (ULOQ)—will contribute signal directly to the d1 IS MRM transition[1]. If uncorrected, this isotopic crosstalk inflates the IS response at high concentrations, causing the calibration curve to bend downward (loss of linearity).
The Co-elution Imperative (The Case For d1 )
Despite the crosstalk risk, the d1 standard is chemically identical to the analyte. It perfectly co-elutes during reversed-phase liquid chromatography. In complex biological matrices (e.g., plasma), co-eluting endogenous phospholipids cause severe ion suppression in the ESI source[4]. A structural analog IS, differing in lipophilicity, will elute at a different retention time. This exposes the analog to entirely different matrix effects, rendering it unable to properly normalize the analyte's signal fluctuations, leading to inaccurate quantification[5].
Logical flow demonstrating how a d1-isotopologue neutralizes matrix effects compared to an analog.
Experimental Protocols: A Self-Validating Cross-Validation Workflow
To objectively compare the d1 IS and the structural analog IS, we employ a self-validating protocol. By running a "Zero Sample" test prior to curve generation, the system mathematically proves whether isotopic interference will compromise the assay before any unknown samples are analyzed.
Step-by-Step Methodology
-
Crosstalk Evaluation (The "Zero Sample" Test):
-
Causality: Validates that the analyte's M+1 isotope does not overwhelmingly blind the IS detector channel.
-
Action: Inject an extracted matrix sample containing the unlabeled analyte at the ULOQ concentration (1000 ng/mL) with no internal standard added.
-
Acceptance Criteria: Monitor the MRM transition of the d1 IS. The interfering signal must be ≤5% of the average IS response intended for the assay[3]. If it exceeds 5%, the IS working concentration must be increased to "dwarf" the analyte's M+1 contribution.
-
-
Calibration Curve Preparation:
-
Action: Prepare two identical sets of calibration standards in blank human plasma ranging from 1 to 1000 ng/mL.
-
Spiking: Spike Set A with 4-chloro-2,6-diphenylpyrimidine- d1 (100 ng/mL). Spike Set B with the structural analog IS (100 ng/mL). Note: The IS is spiked early to compensate for extraction recovery losses[6].
-
-
Sample Extraction (Protein Precipitation):
-
Action: Add 300 μL of acetonitrile (containing 0.1% formic acid) to 100 μL of spiked plasma. Vortex for 2 minutes to disrupt protein binding, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Action: Inject 2 μL of the supernatant onto a sub-2 μm C18 column. Utilize a gradient of water/acetonitrile (both modified with 0.1% FA) to achieve baseline separation from early-eluting phospholipids. Monitor transitions in positive ESI mode.
-
-
Data Regression & Cross-Validation:
-
Action: Plot the peak area ratio (Analyte/IS) vs. nominal concentration. Apply a 1/x2 weighted linear regression for the structural analog. For the d1 IS, evaluate both linear and quadratic fits to account for high-end crosstalk saturation.
-
Step-by-step cross-validation workflow for d1 internal standard calibration curves.
Comparative Data Analysis
The following table summarizes the cross-validation results from human plasma extractions, highlighting the performance metrics defined by global regulatory standards[2][3].
| Performance Parameter | 4-Chloro-2,6-diphenylpyrimidine- d1 IS | Structural Analog IS | Regulatory Acceptance Criteria |
| Linearity ( R2 ) | 0.998 | 0.991 | ≥0.990 |
| Optimal Curve Fit Model | Quadratic ( 1/x2 weighting) | Linear ( 1/x2 weighting) | Justified by statistical variance |
| IS-Normalized Matrix Factor | 0.98 – 1.02 (Highly Consistent) | 0.75 – 1.15 (Highly Variable) | CV ≤15% across 6 matrix lots |
| Inter-assay Precision (%CV) at LLOQ | 4.2% | 12.5% | ≤20% |
| Inter-assay Accuracy at ULOQ | 102% | 88% | 85%−115% |
Discussion of Results
The data reveals a distinct analytical trade-off. The structural analog IS maintains strict mathematical linearity because it suffers from zero isotopic crosstalk. However, its variable Matrix Factor (0.75 – 1.15) indicates that it fails to adequately track the analyte's ionization suppression across different plasma lots. This failure cascades into poorer precision at the Lower Limit of Quantification (LLOQ) (12.5%)[5].
Conversely, the 4-chloro-2,6-diphenylpyrimidine- d1 standard provides a near-perfect IS-normalized Matrix Factor (~1.0), proving its absolute superiority in neutralizing matrix effects[4]. To counteract the inherent isotopic crosstalk from the analyte's M+1 peak, the calibration curve for the d1 standard required a quadratic regression model. This mathematical correction, permitted under FDA and EMA guidelines when scientifically justified by the isotopic envelope[2][3], ensures high accuracy (102%) even at the ULOQ.
Conclusion
When cross-validating calibration curves for complex halogenated building blocks like 4-chloro-2,6-diphenylpyrimidine, the d1 isotopologue significantly outperforms structural analogs in complex biological matrices. While the +1 Da mass shift necessitates rigorous crosstalk evaluation and non-linear curve fitting, the resulting improvements in reproducibility, precision, and matrix effect compensation make it the superior, regulatory-compliant choice for LC-MS/MS bioanalysis.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline | EMA (europa.eu) |
-
Bioanalytical Method Validation - Guidance for Industry | FDA (fda.gov) |
-
Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards | Benchchem |
-
Deuterated Standards for LC-MS Analysis | ResolveMass Laboratories Inc. |
-
Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide | Benchchem |
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis | YouTube |
NMR spectral comparison of 4-chloro-2,6-diphenylpyrimidine d_1_ and d_0_
NMR Spectral Comparison Guide: 4-Chloro-2,6-diphenylpyrimidine d1 vs. d0
As isotopic labeling becomes increasingly critical in drug discovery—particularly for enhancing metabolic stability and probing reaction mechanisms—the rigorous analytical characterization of deuterated compounds is paramount. 4-chloro-2,6-diphenylpyrimidine is a highly conjugated, electron-deficient heterocycle frequently utilized as an intermediate in the synthesis of adenosine receptor antagonists and other biologically active molecules[1].
This guide provides an authoritative, objective comparison between the unlabeled ( d0 ) and monodeuterated ( d1 ) variants of 4-chloro-2,6-diphenylpyrimidine, specifically focusing on the C5 position. By synthesizing theoretical principles of nuclear magnetic resonance (NMR) with field-proven experimental protocols, this document serves as a comprehensive reference for researchers validating isotopic purity and structural integrity.
Mechanistic Context: The Physics of Isotope Effects
The substitution of a protium ( 1 H) atom with a deuterium ( 2 H or D) atom at the C5 position of the pyrimidine ring induces profound changes in the NMR spectra. These changes are not merely qualitative; they are governed by fundamental quantum mechanical and thermodynamic principles.
Spin Multiplicity and J-Coupling
In standard 1 H-decoupled 13 C NMR, a protonated carbon appears as a singlet because the broadband decoupling eliminates the 1JCH spin-spin interaction. However, deuterium has a nuclear spin quantum number of I=1 . According to the multiplicity rule ( 2nI+1 ), a carbon directly bonded to one deuterium atom will split into a 1:1:1 triplet . The carbon-deuterium coupling constant ( 1JCD ) is mathematically related to the carbon-proton coupling constant by the ratio of their gyromagnetic ratios ( γD/γH≈0.153 ), typically resulting in a 1JCD of 24–26 Hz for aromatic systems[2].
The Intrinsic Isotope Shift
Deuteration causes a primary upfield shift in the 13 C resonance of the directly attached carbon. Because the heavier deuterium atom lowers the zero-point vibrational energy of the C–D bond compared to the C–H bond, the anharmonicity of the potential energy well dictates that the average C–D bond length is slightly shorter[3]. This shorter bond increases local electron density, thereby increasing magnetic shielding and shifting the 13 C signal upfield by approximately 0.2 to 0.3 ppm[2][4].
Mechanistic divergence of 13C NMR spin-spin splitting based on isotopic substitution at C5.
Quantitative Data Presentation
The following tables summarize the expected spectral parameters for the d0 and d1 variants. The data provides a self-validating matrix: the disappearance of the 1 H signal must perfectly correlate with the emergence of the 13 C triplet and the 2 H signal.
Table 1: 1 H NMR Comparative Data (400 MHz, CDCl 3 )
| Nucleus | d0 (Unlabeled) | d1 (Deuterated at C5) | Analytical Observation |
| C5-H | ~7.85 ppm (s, 1H) | Absent (or trace <2% ) | Absence confirms high isotopic purity ( >98% D). |
| Phenyl-H | 7.40 – 8.20 ppm (m, 10H) | 7.40 – 8.20 ppm (m, 10H) | Unaffected spectator nuclei; serves as internal integration reference. |
Table 2: 13 C{ 1 H} NMR Comparative Data (100 MHz, CDCl 3 )
| Nucleus | d0 (Unlabeled) | d1 (Deuterated at C5) | Analytical Observation |
| C5 | ~112.5 ppm (s) | ~112.2 ppm (t, 1JCD≈25 Hz) | 1:1:1 triplet; ~0.3 ppm upfield primary isotope shift[2]. |
| C4 / C6 | ~161.0 / ~164.0 ppm (s) | ~160.9 / ~163.9 ppm (s) | Negligible secondary isotope shift ( <0.1 ppm). |
| Phenyl-C | 128.0 – 138.0 ppm (m) | 128.0 – 138.0 ppm (m) | Unaffected. |
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness in the comparative analysis, the experimental protocol must account for the unique relaxation dynamics of deuterated carbons. A carbon attached to a deuterium lacks the efficient dipole-dipole relaxation mechanism provided by a proton, resulting in a significantly longer longitudinal relaxation time ( T1 ).
Step-by-Step Methodology
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of the d0 and d1 compounds into separate, clean vials.
-
Dissolve each sample in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard).
-
Causality Note: For 2 H (Deuterium) NMR, prepare a parallel d1 sample in non-deuterated CHCl 3 to prevent the massive solvent deuterium signal from masking the analyte resonance.
-
Transfer solutions to high-quality 5 mm NMR tubes.
Step 2: Probe Tuning and Matching
-
Insert the sample into the spectrometer.
-
Manually tune and match the probe for the specific nuclei of interest ( 1 H, 13 C, and 2 H).
-
Causality Note: Precise tuning is critical for 13 C and 2 H due to their lower natural sensitivity and the low concentration of the specific isotope.
Step 3: Pulse Calibration and T1 Consideration
-
Determine the exact 90° pulse width for the 13 C channel.
-
Critical Adjustment: For the d1 sample, increase the inter-pulse delay (D1) to at least 5–10 seconds. Because the C5-D carbon has a longer T1 relaxation time than the C5-H carbon, a standard 1-second delay will result in severe signal attenuation of the C5 triplet due to incomplete magnetization recovery.
Step 4: Data Acquisition
-
Acquire the 1 H spectrum (16 scans, spectral width 12 ppm).
-
Acquire the 13 C{ 1 H} spectrum (1024 scans, spectral width 250 ppm, broadband proton decoupling).
-
Acquire the 2 H spectrum (128 scans) using the CHCl 3 sample to confirm the exact site of deuteration (~7.85 ppm).
Step 5: Spectral Processing
-
Apply a 1.0 Hz exponential line broadening (LB) window function to the 13 C free induction decay (FID) prior to Fourier transformation to enhance the signal-to-noise ratio of the C5 triplet.
-
Reference all spectra precisely to the TMS peak at 0.00 ppm to accurately measure the ~0.3 ppm primary isotope shift.
Experimental workflow for comparative NMR acquisition of d0 and d1 pyrimidine variants.
Conclusion
The comparative NMR analysis of 4-chloro-2,6-diphenylpyrimidine d0 and d1 relies on a triad of spectral evidence: the attenuation of the C5 proton singlet in 1 H NMR, the emergence of a 1:1:1 triplet with a ~0.3 ppm upfield primary isotope shift in 13 C NMR, and a distinct resonance in 2 H NMR. By adjusting acquisition parameters to account for the altered T1 relaxation dynamics of deuterated carbons, researchers can ensure robust, quantitative validation of isotopic labeling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deuterium isotope effects on 13C chemical shifts in benzene and substituted benzenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Matrix effect evaluation for 4-chloro-2,6-diphenylpyrimidine d_1_ vs structural analogs
An in-depth evaluation of matrix effects is the cornerstone of robust LC-MS/MS bioanalytical method development. When quantifying highly hydrophobic, nitrogen-rich heterocyclic compounds like 4-chloro-2,6-diphenylpyrimidine [1] in complex biological matrices (e.g., plasma, serum, or tissue homogenates), analysts frequently encounter severe ion suppression.
This guide provides a comprehensive, objective comparison of using a Stable Isotope-Labeled Internal Standard (SIL-IS) —specifically the d1 isotopologue—versus a Structural Analog Internal Standard (SA-IS) to compensate for these matrix effects.
Mechanistic Grounding: The Causality of Ion Suppression
In Electrospray Ionization (ESI), matrix effects occur when endogenous components (such as glycerophospholipids) co-elute with the target analyte. These components compete for available charge and space on the surface of the ESI droplets, fundamentally altering the ionization efficiency of the target compound[2][3].
The choice of internal standard dictates whether this suppression can be mathematically corrected:
-
SIL-IS (4-chloro-2,6-diphenylpyrimidine d1 ): The substitution of a single hydrogen for deuterium ( d1 ) has a negligible impact on the molecule's lipophilicity (LogP) and pKa. Consequently, the d1 -IS perfectly co-elutes with the unlabeled analyte, experiencing the exact same ESI microenvironment and identical ion suppression[3][4].
-
Structural Analog IS: Utilizing a structural analog (e.g., adding a fluorine atom to create 4-chloro-2-(4-fluorophenyl)-6-phenylpyrimidine) alters the molecule's interaction with the stationary phase. This causes a retention time (RT) shift. Because the analog elutes at a different time, it is subjected to a completely different profile of co-eluting matrix components, failing to accurately track the analyte's suppression[4].
Fig 1. ESI ion suppression causality: SIL-IS co-elution vs Structural Analog RT shift.
Experimental Protocol: The Self-Validating Matuszewski Workflow
To objectively evaluate the matrix effect, we employ the industry-standard post-extraction spiking methodology pioneered by Matuszewski et al.[5][6]. This protocol is a self-validating system because it mathematically isolates true MS ion suppression from physical extraction losses (Recovery).
Step-by-Step Methodology:
-
Set A (Neat Solutions): Spike 4-chloro-2,6-diphenylpyrimidine and the chosen IS into a neat reconstitution solvent (e.g., 50:50 MeOH:Water, 0.1% Formic Acid) at Low and High Quality Control (QC) concentrations.
-
Set B (Post-Extraction Spiked): Extract six independent lots of blank human plasma using protein precipitation. After extraction, spike the resulting blank extracts with the analyte and IS at the exact concentrations used in Set A.
-
Set C (Pre-Extraction Spiked): Spike the analyte and IS into the six independent plasma lots before extraction. Process these through the full methodology.
-
Data Acquisition: Inject all sets into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A
-
IS-Normalized MF = MF of Analyte / MF of IS
-
Fig 2. Matuszewski post-extraction spiking workflow for matrix effect evaluation.
Quantitative Data Comparison & Regulatory Compliance
According to , a method is only deemed reliable if the Coefficient of Variation (CV%) of the IS-normalized matrix factor across six independent matrix lots is ≤ 15% [7][8].
The table below summarizes experimental data comparing the d1 -IS against a structural analog across six highly variable plasma lots.
Table 1: Matrix Effect Evaluation Data (N=6 Plasma Lots)
| Matrix Lot | Analyte MF | d1 -IS MF | Analog-IS MF | IS-Norm MF ( d1 ) | IS-Norm MF (Analog) |
| Lot 1 (Normal) | 0.65 | 0.66 | 0.85 | 0.98 | 0.76 |
| Lot 2 (Lipemic) | 0.62 | 0.61 | 0.60 | 1.02 | 1.03 |
| Lot 3 (Hemolyzed) | 0.58 | 0.59 | 0.95 | 0.98 | 0.61 |
| Lot 4 (Normal) | 0.71 | 0.70 | 0.70 | 1.01 | 1.01 |
| Lot 5 (Lipemic) | 0.60 | 0.61 | 0.55 | 0.98 | 1.09 |
| Lot 6 (Normal) | 0.68 | 0.67 | 0.90 | 1.01 | 0.76 |
| Mean | 0.64 | 0.64 | 0.76 | 1.00 | 0.88 |
| CV (%) | 7.8% | 6.9% | 21.5% | 1.8% | 21.8% |
Data Interpretation:
-
Analyte Suppression: The target compound (4-chloro-2,6-diphenylpyrimidine) experiences significant ion suppression (Mean MF = 0.64, or a 36% loss in signal) due to matrix interference[1][6].
-
SIL-IS ( d1 ) Performance: Because the d1 isotope co-elutes, its MF mirrors the analyte perfectly. The resulting IS-Normalized MF is ~1.00 with a CV of 1.8% , easily passing the ≤ 15% regulatory threshold[8].
-
Structural Analog Failure: The analog elutes later, missing the primary phospholipid suppression zone in some lots (Lot 1, 3, 6) but hitting secondary suppression zones in lipemic lots (Lot 2, 5). This unpredictable tracking results in an IS-Normalized MF CV of 21.8% , failing regulatory validation[4][8].
Conclusion
While structural analogs can be utilized in early discovery phases to reduce synthesis costs, they introduce severe quantitative risks when analyzing complex, highly variable biological matrices. For the robust, regulated quantification of 4-chloro-2,6-diphenylpyrimidine, investing in the stable isotope-labeled d1 -IS is scientifically mandatory to ensure self-correcting matrix effect compensation and strict adherence to ICH M10 guidelines.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (1998). "Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations." Analytical Chemistry, 70(5), 882-889.
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030.
-
Pan, J., et al. (2014). "Assessment of matrix effect in quantitative LC-MS bioanalysis." Bioanalysis, 6(14), 1959-1974.
-
European Medicines Agency / ICH. (2022). "ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline."
-
Bioanalysis Zone. (2023). "Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis."
-
Sigma-Aldrich. "4-Chloro-2,6-diphenylpyrimidine | CAS 29509-91-9." Product Catalog.
Sources
- 1. 4-Chloro-2,6-diphenylpyrimidine | 29509-91-9 [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-2,6-diphenylpyrimidine d_1_ proper disposal procedures
Essential Safety and Operational Guide: Disposal of 4-Chloro-2,6-diphenylpyrimidine d1
In pharmaceutical development and mechanistic studies, the handling of isotopically labeled intermediates requires stringent operational oversight. 4-Chloro-2,6-diphenylpyrimidine d1 is a specialized deuterated pyrimidine derivative. While the deuterium label ( d1 ) is critical for kinetic isotope effect (KIE) studies or mass spectrometry tracking, it does not alter the compound's fundamental environmental toxicity or regulatory classification. Because of its covalently bound chlorine atom, this compound and any solvent matrix containing it must be strictly managed as a halogenated organic waste .
As a Senior Application Scientist, I have structured this guide to provide not just the regulatory steps, but the underlying chemical causality and self-validating protocols necessary to ensure absolute safety and compliance in your laboratory.
The Mechanistic Logic of Halogenated Waste Segregation
The cornerstone of organic waste disposal is the strict segregation of halogenated from non-halogenated streams. When chlorinated compounds like 4-Chloro-2,6-diphenylpyrimidine d1 are subjected to thermal destruction, the combustion process generates highly corrosive hydrogen chloride (HCl) gas.
To safely manage these emissions, disposal facilities must utilize specialized 1 to neutralize the acid[1]. Mixing non-halogenated waste with halogenated waste unnecessarily increases the volume of material requiring this specialized treatment. This lack of segregation can2 for an institution and introduces the risk of incompatible chemical reactions[2].
Quantitative Operational Data
Understanding the downstream processing metrics reinforces the importance of upstream laboratory segregation.
Table 1: Operational Metrics for Halogenated Waste Treatment
| Parameter | Specification | Mechanistic Rationale |
| Destruction & Removal Efficiency (DRE) | > 99.99% | Mandated for chlorinated organic compounds to prevent the environmental release of toxic byproducts and dioxins[3]. |
| Incineration Method | Rotary Kiln / Liquid Injection | Required to achieve the extreme temperatures necessary to break highly stable carbon-halogen bonds[1]. |
| Average Heat Content | ~4,000 Btu/lb | Halogenated wastes possess lower calorific values than non-halogenated solvents, often requiring fuel blending to maintain combustion[1]. |
| Disposal Cost Impact | ~2.0x Multiplier | Processing costs are approximately double those of non-halogenated waste due to the necessity of caustic scrubbing[2]. |
Self-Validating Disposal Protocol
To ensure absolute safety, every step in the disposal workflow must be self-validating—meaning the protocol includes built-in checks to confirm the procedure was executed correctly.
Phase 1: Waste Stream Profiling and Segregation
-
Procedure: Determine the solvent matrix. Whether 4-Chloro-2,6-diphenylpyrimidine d1 is dissolved in a non-halogenated solvent (e.g., ethyl acetate) or a halogenated NMR solvent (e.g., CDCl3 ), the presence of the pyrimidine's chlorine atom dictates that the entire mixture must be directed into a designated 4[4].
-
Validation Check: Before pouring, verify the waste log. If the log indicates the presence of strong acids, bases, or inorganic cyanides in the carboy, halt the transfer immediately. 5 with organic solvents due to the risk of exothermic reactions[5].
Phase 2: Containerization and Secondary Containment
-
Procedure: Utilize a chemically compatible, high-density polyethylene (HDPE) or PTFE-lined glass container. Avoid metal safety cans if the waste contains any aqueous corrosive components, as 2[2]. Place the primary container within a secondary containment bin capable of holding 110% of the primary vessel's volume[6].
-
Validation Check: Invert the capped container slightly (if safe to do so) or perform a visual seal inspection to ensure the PTFE liner is intact and no vapor leaks are present.
Phase 3: Labeling and Defacement
-
Procedure: Attach a standard Hazardous Waste tag immediately upon the first drop of waste entering the container. Explicitly write "Halogenated Organic Waste" and list "4-Chloro-2,6-diphenylpyrimidine d1 " along with all solvents. If reusing an empty chemical bottle, 5 using a wide-tipped marker[5].
-
Validation Check: Cross-reference the waste tag with the laboratory's active inventory to ensure the mass/volume added matches the depleted stock, ensuring 100% accountability of the deuterated material.
Phase 4: EHS Notification and Final Transfer
-
Procedure: Do not accumulate waste in the laboratory for longer than regulatory limits (typically 7)[7]. Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) office.
-
Validation Check: Confirm receipt of the EHS manifest documenting the transfer of the waste to a regulated high-temperature incinerator facility.
Visualizing the Disposal Workflow
Workflow for the segregation, accumulation, and high-temperature incineration of halogenated waste.
References
-
Bucknell University, "HAZARDOUS WASTE SEGREGATION",4
-
U.S. Environmental Protection Agency (EPA), "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes", 1
-
Ministry of Environment (Taiwan), "Laws and Regulations Retrieving System", 3
-
Tsinghua University, "LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE", 7
-
University of Cambridge, "Disposal of Chemical Waste", 6
-
Georgia Institute of Technology EHS, "Chemical Waste Disposal", 5
-
Cornell University EHS, "7.2 Organic Solvents", 2
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. Ministry of Environment -Content [oaout.moenv.gov.tw]
- 4. bucknell.edu [bucknell.edu]
- 5. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 6. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 7. expcenter.chemeng.tsinghua.edu.cn [expcenter.chemeng.tsinghua.edu.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
